Technical Documentation Center

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine
  • CAS: 1334148-57-0

Core Science & Biosynthesis

Foundational

The Structure-Activity Relationship of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine: A Technical Guide for Drug Development Professionals

Introduction The tryptamine scaffold represents a privileged core in medicinal chemistry, giving rise to a vast array of neuroactive compounds. Among these, 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a dimethylated der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tryptamine scaffold represents a privileged core in medicinal chemistry, giving rise to a vast array of neuroactive compounds. Among these, 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a dimethylated derivative of tryptamine, presents a compelling case for detailed structure-activity relationship (SAR) exploration. This technical guide provides an in-depth analysis of the SAR of this molecule, with a particular focus on its interactions with serotonergic systems, most notably the 5-HT2A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to inform the rational design of novel therapeutics. We will dissect the influence of substitutions at the indole nitrogen (N1), the 4-position of the indole ring, and the terminal amine of the ethylamine side chain on the pharmacological profile of this class of compounds.

Core Tryptamine Scaffold: The Foundation of Activity

The tryptamine core, an indole ring connected to an ethylamine side chain at the 3-position, is the fundamental pharmacophore responsible for interaction with various biogenic amine receptors. The indole ring system serves as a crucial recognition element, while the ethylamine side chain and its terminal amino group are pivotal for receptor activation and signaling. The primary molecular target for many psychoactive tryptamines is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through Gq/G11 proteins. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Decoding the Structure-Activity Relationship (SAR)

The pharmacological activity of tryptamine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. For 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, we will deconstruct the SAR by examining the contributions of the methyl groups at the N1 and C4 positions of the indole ring, and the dimethyl substitution on the terminal amine.

The Impact of N1-Methylation: Modulating Receptor Affinity and Metabolism

Methylation at the N1 position of the indole ring, as seen in our target molecule, significantly impacts the compound's pharmacological profile. The presence of the N1-methyl group in 1-methyl-N,N-dimethyltryptamine (1-Me-DMT) has been shown to increase its affinity for the 5-HT2A receptor by approximately three-fold compared to its non-methylated counterpart, N,N-dimethyltryptamine (DMT).[1] This suggests that the N1-methyl group may engage in favorable interactions within the receptor's binding pocket, potentially through hydrophobic contacts.

Conversely, N1-methylation appears to reduce affinity for other serotonin receptor subtypes. For instance, 1-Me-DMT exhibits abolished affinity for the 5-HT1E receptor and a 30-fold lower affinity for the 5-HT1F receptor compared to DMT.[1] This alteration in the selectivity profile highlights the critical role of the indole N-H proton in interacting with certain receptor subtypes, and how its replacement with a methyl group can steer the compound towards a more specific 5-HT2A-centric activity.

From a metabolic standpoint, the N1-methyl group can also influence the compound's stability. The indole N-H is a potential site for enzymatic modification, and its methylation can block this metabolic pathway, potentially leading to a longer duration of action in vivo.

The Influence of C4-Methylation: A Subtle but Significant Contributor

Substitution at the 4-position of the indole ring is a well-established strategy for modulating the activity of tryptamines. While hydroxyl and acetoxy groups at this position are known to confer high potency at the 5-HT2A receptor, the effect of a methyl group is more nuanced.

Available data on 4-methyl-N,N-dimethyltryptamine (4-Me-DMT) indicates that it possesses a notable affinity for serotonin receptors. In isolated rat stomach fundus strip assays, a preparation now understood to primarily feature 5-HT2B receptors, 4-Me-DMT demonstrated an A2 value of 141 nM, indicating an affinity approximately 7-fold higher than that of DMT.[2] Furthermore, its affinity in this assay was comparable to that of the potent 5-HT2A agonist psilocin (4-HO-DMT).[2]

In more direct receptor binding studies, 4-Me-DMT has shown affinity for the 5-HT1E (Ki = 470 nM) and 5-HT1F (Ki = 198 nM) receptors, values that are slightly lower than those of DMT.[2] Importantly, in drug discrimination studies in rodents, a behavioral model often used to predict hallucinogenic potential in humans, 4-Me-DMT fully substituted for the known psychedelic DOM.[2] In this assay, it was found to be approximately twice as potent as DMT.[2]

The collective data suggests that the 4-methyl group contributes positively to the overall affinity and in vivo potency of the tryptamine scaffold, likely through favorable hydrophobic interactions within the receptor binding site.

The Role of N,N-Dimethylation on the Ethylamine Side Chain

The dimethylation of the terminal amine of the ethylamine side chain is a common feature in many psychoactive tryptamines. The two methyl groups are generally well-tolerated and contribute to the overall lipophilicity of the molecule, which can facilitate its passage across the blood-brain barrier. The size and nature of the alkyl groups on the terminal nitrogen significantly impact receptor binding affinity, selectivity, and functional activity. While N,N-dimethyl and N,N-diethyl substitutions are common and effective, bulkier groups can lead to a decrease in potency.

Integrated SAR of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

By integrating the individual contributions of the N1-methyl, C4-methyl, and N,N-dimethyl groups, we can postulate the pharmacological profile of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. The combination of the 4-methyl and N1-methyl groups is expected to result in a compound with a high affinity for the 5-HT2A receptor, potentially exceeding that of both DMT and 4-Me-DMT. The N1-methylation would likely confer selectivity against certain other serotonin receptor subtypes, such as 5-HT1E and 5-HT1F. The N,N-dimethyl substitution on the terminal amine is a well-established motif for potent 5-HT2A agonism.

The overall profile suggests a potent and selective 5-HT2A receptor agonist with potential for in vivo activity. The metabolic stability may also be enhanced due to the N1-methylation.

Experimental Protocols

To empirically determine the pharmacological profile of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine and its analogs, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.

Synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

A general and adaptable synthetic route to the target compound and its analogs can be achieved through a multi-step process. A continuous flow synthesis approach offers advantages in terms of reaction control and scalability.

A. Fischer Indole Synthesis in Continuous Flow:

This method can be adapted from established procedures for the synthesis of DMT and its analogs.[3][4]

  • Step 1: Preparation of Starting Materials:

    • 4-Methylphenylhydrazine hydrochloride.

    • 4-(Dimethylamino)butyraldehyde diethyl acetal.

  • Step 2: Flow Reaction Setup:

    • A continuous flow reactor system (e.g., Syrris AFRICA®) is assembled with appropriate pumps, reactors, and back-pressure regulators.

    • A solution of 4-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) is prepared.

    • A solution of 4-(dimethylamino)butyraldehyde diethyl acetal in the same solvent system is prepared.

  • Step 3: Fischer Indole Synthesis:

    • The two reactant streams are pumped into a heated reactor coil. The reaction is typically catalyzed by an acid, such as sulfuric acid.

    • The reaction temperature and residence time are optimized to maximize the yield of the intermediate, 4-methyl-N,N-dimethyltryptamine.

  • Step 4: N-Methylation:

    • The crude product from the previous step is collected and subjected to N-methylation.

    • A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF).

  • Step 5: Purification:

    • The final product is purified using standard techniques such as column chromatography or recrystallization to yield 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Materials:

    • Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[5]

    • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.

    • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin or DOI).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂, and 10 µM pargyline.

    • 96-well microfilter plates (e.g., Millipore MultiScreen with GF/C filters).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).

    • Add the test compound at various concentrations.

    • For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding control.

    • Add the radioligand at a concentration near its Kd value.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through the microfilter plates using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plates and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Activity

This assay measures the functional activity of the test compound as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Calcium-sensitive dye loading solution.

    • A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR™, FlexStation).

  • Procedure:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

    • Remove the growth medium and add the calcium-sensitive dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Place the cell plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound at various concentrations to the wells using the instrument's automated pipettor.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity from baseline after the addition of the test compound.

    • Plot the fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) for agonists using non-linear regression analysis.

    • For antagonists, the IC₅₀ value is determined by measuring the inhibition of the response to a known agonist.

Data Presentation

Compound5-HT2A Ki (nM)5-HT2A EC₅₀ (nM) (Calcium Flux)5-HT1A Ki (nM)5-HT1E Ki (nM)5-HT1F Ki (nM)
DMT 127 - 1200[2]-183[2]300[2]130[2]
1-Me-DMT ~3x > DMT[1]--Abolished[1]~30x < DMT[1]
4-Me-DMT ---470[2]198[2]
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 1: Comparative Receptor Binding Affinities and Functional Potencies of Tryptamine Analogs. This table summarizes known data and highlights the data to be determined for the target compound.

Visualizations

Core SAR Logic

Caption: Key structural modifications and their resulting pharmacological effects.

Experimental Workflow: 5-HT2A Receptor Binding Assay

Binding_Assay_Workflow start Start prep_mats Prepare Reagents: - Cell Membranes (5-HT2A) - Radioligand ([3H]ketanserin) - Test Compound Dilutions start->prep_mats plate_setup Plate Setup (96-well): - Add Membranes - Add Test Compound / Controls prep_mats->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand incubation Incubate to Equilibrium (60-120 min, RT) add_radioligand->incubation filtration Rapid Filtration & Washing incubation->filtration scint_count Add Scintillant & Count Radioactivity filtration->scint_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scint_count->data_analysis end End data_analysis->end Gq_Signaling_Pathway ligand 5-HT2A Agonist (e.g., 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Sources

Exploratory

CAS number and molecular formula for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Foreword The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. Tryptamine and its derivatives, characterized by an ethylamine side chain at the C3 position of the indole ring, have been a focal point of neuropharmacological research for decades. This guide provides a comprehensive technical overview of a specific, less-documented tryptamine derivative: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to offer a robust resource for researchers exploring this and related molecules.

Part 1: Core Chemical Identity

Molecular Structure and Formula

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a tryptamine derivative characterized by two methyl groups: one on the indole nitrogen (N1) and another on the C4 position of the benzene ring.

Molecular Formula: C₁₂H₁₆N₂[1]

Structure:

The presence and position of these methyl groups are expected to significantly influence the molecule's physicochemical properties and pharmacological activity compared to its parent compound, tryptamine, or other methylated isomers.

CAS Number and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight188.27 g/mol Calculated
XLogP32.5Predicted
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bond Count3Calculated

Note: These properties are predicted based on the molecular structure and may vary from experimentally determined values.

Part 2: Synthesis and Methodologies

The synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is not explicitly described in the reviewed literature. However, established methods for the synthesis of substituted tryptamines can be logically adapted. The Fischer indole synthesis is a robust and versatile method for creating indole rings from phenylhydrazines and aldehydes or ketones.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

This proposed synthesis involves the reaction of (3-methylphenyl)hydrazine with a suitable four-carbon aldehyde equivalent bearing a protected amine functionality, followed by N-methylation of the indole nitrogen.

Diagram 1: Proposed Synthesis Workflow

G A 3-Methylphenylhydrazine C Indolization (Fischer Synthesis) A->C B 4-Aminobutanal Diethyl Acetal B->C D 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine C->D Acid Catalyst (e.g., H₂SO₄) E N-Methylation D->E Methylating Agent (e.g., Methyl Iodide) F 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine E->F G Purification (Chromatography) F->G

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Fischer Indole Synthesis of 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylphenylhydrazine hydrochloride (1.0 eq) and 4-aminobutanal diethyl acetal (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as a mixture of ethanol and water, followed by a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation of the Indole Nitrogen

  • Reaction Setup: Dissolve the purified 2-(4-methyl-1H-indol-3-yl)ethan-1-amine (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C to deprotonate the indole nitrogen.

  • Methylation: After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Final Purification: The final product, 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, can be purified by column chromatography or crystallization.

Part 3: Analytical Characterization (Predicted)

Due to the lack of experimental data, the following characterization profile is based on predictions from known spectroscopic data of similar tryptamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups. The N-methyl group would likely appear as a singlet around 3.7 ppm, while the C4-methyl group would be a singlet at approximately 2.4 ppm. The aromatic protons on the indole ring would appear in the range of 6.8-7.5 ppm. The ethylamine side chain protons would be observed as two triplets in the 2.8-3.2 ppm region.

  • ¹³C NMR: The carbon NMR would show signals for the two methyl carbons, the ethylamine carbons, and the ten carbons of the dimethylindole ring. The N-methyl carbon would be expected around 33 ppm, and the C4-methyl carbon around 18 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 188. The primary fragmentation pattern for tryptamines involves cleavage of the Cα-Cβ bond of the ethylamine side chain, which would result in a characteristic fragment at m/z 144 for the dimethyl-indolylmethyl cation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Part 4: Potential Applications and Future Directions

While no specific biological activity has been reported for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, its structural similarity to known psychoactive tryptamines and serotonin suggests potential interactions with serotonergic receptors.

Diagram 2: Potential Research Applications

G A 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine B Serotonin Receptor Ligand Binding Assays A->B C In Vivo Behavioral Studies B->C D Lead Compound for Drug Discovery B->D E Tool for Probing Neurological Pathways C->E

Sources

Foundational

Whitepaper: Discovery, Synthesis, and Pharmacological Profiling of 2-(1,4-Dimethyl-1H-indol-3-yl)ethan-1-amine

Executive Summary The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (CAS: 1334148-57-0), commonly referred to as 1,4-dimethyltryptamine (1,4-DMT), represents a highly specialized structural probe within indole che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (CAS: 1334148-57-0), commonly referred to as 1,4-dimethyltryptamine (1,4-DMT), represents a highly specialized structural probe within indole chemistry. While the broader class of substituted tryptamines is historically associated with psychoactive serotonin receptor agonists (e.g., N,N-DMT or psilocin), 1,4-DMT diverges significantly in its pharmacological utility. By strategically placing methyl groups at the N1 and C4 positions of the indole core, chemists have engineered a sterically hindered, lipophilic primary amine. Today, this molecule serves as a critical synthetic intermediate in modern drug discovery, most notably in the development of metabolic enzyme inhibitors for Type 2 Diabetes and obesity.

Historical Context and Structural Rationale

The conceptualization of 1,4-DMT is rooted in the systematic structure-activity relationship (SAR) mapping of the tryptamine pharmacophore conducted throughout the late 20th and early 21st centuries. Researchers sought to decouple the metabolic instability and hallucinogenic properties of endogenous tryptamines to create viable therapeutic scaffolds.

The structural rationale for 1,4-DMT relies on two key modifications:

  • N1-Methylation: The addition of a methyl group to the indole nitrogen removes the >N-H hydrogen bond donor capability. This modification protects the indole core from rapid oxidative deamination by monoamine oxidase A (MAO-A), significantly increasing the molecule's metabolic half-life. Furthermore, the loss of this hydrogen bond alters receptor binding kinetics, typically enhancing affinity for 5-HT1A receptors while reducing 5-HT2A activation[1].

  • C4-Methylation: The 4-position of the indole ring interacts deeply within the orthosteric binding pocket of the 5-HT2A receptor. While small, polar substitutions (like the hydroxyl group in psilocin) form critical hydrogen bonds with serine residues to trigger receptor agonism, the introduction of a bulky, hydrophobic methyl group at C4 creates severe steric hindrance. This effectively abolishes hallucinogenic efficacy, isolating the molecule as a non-psychoactive scaffold[1].

Chemical Synthesis: Methodologies and Causality

The synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is achieved through a robust, three-step linear sequence starting from 1,4-dimethylindole. Each step is designed as a self-validating system to ensure high-fidelity progression.

Synthesis A 1,4-Dimethylindole (Starting Material) B 1,4-Dimethyl-1H-indole -3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 3-(2-Nitrovinyl)-1,4 -dimethyl-1H-indole B->C Henry Reaction (CH3NO2, NH4OAc) D 2-(1,4-Dimethyl-1H-indol -3-yl)ethan-1-amine C->D Reduction (LiAlH4, THF)

Step-by-step synthetic workflow for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

Step 1: Vilsmeier-Haack Formylation
  • Protocol: 1,4-Dimethylindole is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C. Phosphorus oxychloride (POCl3) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Causality: POCl3 reacts with DMF to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich C3 position of the indole ring attacks this intermediate, ensuring regioselective formylation.

  • Self-Validation: The reaction is quenched by pouring over crushed ice and basified with aqueous NaOH. The immediate precipitation of a solid (1,4-dimethyl-1H-indole-3-carboxaldehyde) validates the step. Thin-Layer Chromatography (TLC) confirms the complete consumption of the highly non-polar starting material.

Step 2: Henry (Nitroaldol) Condensation
  • Protocol: The isolated aldehyde is dissolved in an excess of nitromethane (CH3NO2) containing a catalytic amount of ammonium acetate (NH4OAc). The mixture is refluxed at 100°C for 4–6 hours.

  • Causality: Nitromethane serves a dual purpose as both solvent and reactant. NH4OAc provides the mild basic conditions required to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the carbonyl carbon. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated nitrovinyl indole system.

  • Self-Validation: The reaction mixture undergoes a distinct colorimetric shift from pale yellow to deep orange/red. Upon cooling, 3-(2-nitrovinyl)-1,4-dimethyl-1H-indole crystallizes out of solution. Liquid Chromatography-Mass Spectrometry (LC-MS) validation will yield a distinct [M+H]+ peak confirming the conjugated product.

Step 3: Lithium Aluminum Hydride Reduction
  • Protocol: The nitrovinyl intermediate is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH4) in THF at 0°C. The mixture is then refluxed for 8 hours.

  • Causality: LiAlH4 is strictly mandated over milder reducing agents (such as NaBH4). The complete reduction of a nitroalkene to a primary amine requires a powerful source of nucleophilic hydride to reduce both the conjugated alkene and the highly oxidized nitro group. THF is utilized as an aprotic solvent to prevent the explosive quenching of the hydride.

  • Self-Validation: Successful reduction is visually confirmed by the disappearance of the starting material's deep orange color. Following a Fieser workup (sequential addition of water, 15% NaOH, and water to precipitate granular aluminum salts), the primary amine is validated via 1H-NMR. The spectrum must show the complete disappearance of downfield vinylic protons (~7.5–8.5 ppm) and the emergence of aliphatic ethylamine multiplets at ~2.9–3.1 ppm.

Pharmacological Profiling & Receptor Kinetics

The structural modifications inherent to 1,4-DMT drastically alter its pharmacological profile compared to endogenous ligands and classic tryptamines. The table below summarizes the predictive and established kinetic shifts based on indole SAR modeling.

Compound5-HT1A Affinity (Ki)5-HT2A Affinity (Ki)MAO-A SusceptibilityPrimary Utility
Serotonin (5-HT) ~3 nM~15 nMHighEndogenous Ligand
N,N-DMT ~130 nM~75 nMHighPsychedelic Probe
1,4-DMT (Primary Amine) <50 nM (Predicted)>1000 nM (Steric block)Low (N1-Methylated)Synthetic Intermediate

*Extrapolated from established tryptamine SAR models detailing the steric exclusion of C4-alkylated derivatives at the 5-HT2A receptor[1].

Pathway cluster_0 Receptor Pharmacology cluster_1 Metabolic Enzyme Inhibition Ligand 1,4-Dimethyltryptamine (Scaffold) HT1A 5-HT1A Receptor (Increased Affinity) Ligand->HT1A N1-Methylation HT2A 5-HT2A Receptor (Steric Hindrance) Ligand->HT2A C4-Methylation HSD 11β-HSD1 Enzyme (Inhibition) Ligand->HSD Amide Derivatization Cortisol Cortisol Production (Decreased) HSD->Cortisol Metabolic Control

Structure-activity relationships and downstream metabolic pathways of 1,4-DMT derivatives.

Modern Applications in Drug Development

Because 1,4-DMT lacks the psychoactive liability of its tertiary amine counterparts, it has been successfully integrated into high-throughput medicinal chemistry libraries. Its most prominent documented application is found in patent literature (WO2013128465A1)[2], where the primary amine of 1,4-DMT is coupled with various carboxylic acids to synthesize complex bicyclic heterocyclic amides.

These resulting amide derivatives function as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. 11β-HSD1 is an enzyme abundantly expressed in metabolically active tissues (adipose, liver, and skeletal muscle) responsible for the local, pre-receptor conversion of functionally inert cortisone into active cortisol[4]. By utilizing the 1,4-DMT scaffold to inhibit this enzyme, researchers can effectively reduce intracellular cortisol production, offering a targeted therapeutic pathway to restore insulin sensitivity and combat Type 2 Diabetes and obesity without disrupting the central hypothalamic-pituitary-adrenal (HPA) axis[4].

References

  • Connexios Life Sciences Pvt. Ltd. (2013). Cyclic amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase and uses thereof (Patent No. WO2013128465A1).
  • Halberstadt, A. L., & Nichols, D. E. (2010). Serotonin and serotonin receptors in hallucinogen action. Handbook of Behavioral Neuroscience, 21, 621-636.[Link]

Sources

Exploratory

Preclinical Pharmacological Profiling of 2-(1,4-Dimethyl-1H-indol-3-yl)ethan-1-amine at Serotonin Receptors

Executive Summary The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMTryp) is a synthetic derivative of the classical tryptamine scaffold. While endogenous serotonin (5-hydroxytrypta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMTryp) is a synthetic derivative of the classical tryptamine scaffold. While endogenous serotonin (5-hydroxytryptamine) and archetypal hallucinogenic tryptamines primarily exert their effects via the 5-HT2A and 5-HT1A receptors, structural modifications to the indole core drastically alter receptor binding thermodynamics and functional efficacy. This whitepaper provides an in-depth technical guide for researchers evaluating the serotonergic activity of 1,4-DMTryp, detailing the structure-activity relationship (SAR) causality and outlining self-validating experimental protocols for high-throughput pharmacological characterization.

Structural Rationale and 5-HT2A SAR Dynamics

To understand the predicted pharmacological profile of 1,4-DMTryp, we must deconstruct its structure against established 5-HT2A receptor binding models. The tryptamine pharmacophore relies on an ethylamine side chain anchoring to the conserved Asp3.32 residue in the receptor's orthosteric pocket, while the indole ring occupies a hydrophobic cavity.

The dual methylation in 1,4-DMTryp introduces two critical steric and electronic shifts:

  • N1-Methylation (Indole Nitrogen): In classical tryptamines, the unsubstituted indole nitrogen acts as a critical hydrogen bond donor to Ser5.46 of the 5-HT2A receptor. Alkyl groups attached to this nitrogen atom exert a strong negative influence on binding affinity due to the abolition of this hydrogen bond and the introduction of unfavorable lipophilic bulk[1].

  • C4-Methylation: The 4-position of the indole ring is highly sensitive to steric changes. While electronegative or hydrogen-bonding substituents (e.g., the 4-OH in psilocin) enhance activity, holographic quantitative structure-activity relationship (HQSAR) models indicate that simple alkyl substituents at specific positions can exert negative steric clashes depending on the receptor conformation[2].

Consequently, the combination of N1 and C4 methylation is predicted to yield a compound with significantly attenuated affinity for the 5-HT2A receptor compared to the unsubstituted tryptamine backbone.

Quantitative SAR Data Summary

The following table synthesizes the comparative affinities of tryptamine derivatives to contextualize the predicted behavior of 1,4-DMTryp.

CompoundIndole N1Indole C4Amine5-HT2A Affinity (Ki, nM)Functional Profile
Serotonin (5-HT) -H-H (5-OH)Primary~15Full Agonist
Tryptamine -H-HPrimary~120Partial Agonist
1-Methyltryptamine -CH3-HPrimary>1000Weak / Inactive
4-Methyltryptamine -H-CH3Primary~250Partial Agonist
1,4-DMTryp -CH3-CH3Primary>1000 (Predicted) Sterically Hindered

Table 1: Comparative SAR of mono- and di-methylated tryptamines at the 5-HT2A receptor. Values are representative approximations derived from established HQSAR models[1],[2].

Receptor Signaling & Transduction Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational shift that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the release of intracellular calcium (Ca2+)[3].

Pathway Ligand 1,4-DMTryp Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage Ca Ca2+ Release IP3->Ca ER Flux PKC PKC Activation DAG->PKC Recruitment Ca->PKC Co-activation

Figure 1: 5-HT2A Gq-coupled signaling cascade activated by tryptamine derivatives.

Experimental Methodologies for Pharmacological Profiling

To empirically validate the predicted inactivity or partial agonism of 1,4-DMTryp, a bifurcated experimental approach is required. Affinity (thermodynamics) must be decoupled from efficacy (kinetics). The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep Compound Preparation 1,4-DMTryp in DMSO Bind Radioligand Binding [3H]Ketanserin Displacement Prep->Bind Aliquot 1 Func FLIPR Calcium Assay Intracellular Ca2+ Flux Prep->Func Aliquot 2 Data Data Synthesis Schild Analysis & EC50 Bind->Data Ki Values Func->Data Emax / EC50

Figure 2: Sequential self-validating workflow for the pharmacological profiling of 1,4-DMTryp.

Radioligand Competition Binding Assay

Causality: This assay determines the absolute binding affinity (Ki) of 1,4-DMTryp by measuring its ability to displace a known radiolabeled antagonist ([3H]Ketanserin) from the 5-HT2A receptor[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction[4].

  • Assay Assembly: In a 96-well plate, combine 4 µg of membrane protein per well with 1 nM [3H]Ketanserin[4].

  • Ligand Addition: Add 1,4-DMTryp in a 10-point concentration-response curve (ranging from 10−11 to 10−4 M).

  • Incubation & Filtration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

Self-Validating Mechanism: The protocol mandates the inclusion of a control well containing 10 µM unlabeled Ketanserin or Sertindole to define Non-Specific Binding (NSB)[4]. If the Total Binding (TB) signal does not significantly exceed the NSB signal, the assay automatically flags a failure in membrane integrity or radioligand degradation, preventing the calculation of false-positive affinities.

FLIPR Calcium Mobilization Assay

Causality: Because 1,4-DMTryp may bind the receptor without activating it (acting as a silent antagonist), a functional assay is required. The Fluorometric Imaging Plate Reader (FLIPR) assay directly measures the Gq-mediated increase in intracellular calcium[5].

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-h5-HT2A cells at a density of 40,000 cells/well in black-wall, clear-bottom 96-well plates and incubate overnight[4].

  • Dye Loading: Aspirate the media and add 50 µL of FLIPR Calcium 5 dye. Crucially, supplement the dye with 2.5 mM probenecid[3]. Incubate for 60 minutes at 37°C.

  • Baseline Acquisition: Place the plate in the FLIPR instrument and record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds[5].

  • Compound Injection: Inject 1,4-DMTryp and monitor the fluorescence kinetic trace for 120 seconds to assess agonism[5].

  • Antagonist Challenge (Optional): If no agonism is observed, incubate the cells with 1,4-DMTryp for 15 minutes, then inject an EC80 concentration of Serotonin to test for competitive antagonism[5].

Self-Validating Mechanism: The addition of probenecid is a strict self-validating control; it blocks organic anion transporters, preventing the active efflux of the Fluo-4 dye[5],[3]. Without probenecid, signal decay could be falsely attributed to receptor desensitization rather than dye leakage. Furthermore, the pre-injection baseline read ensures that mechanical shear stress from the liquid handler does not trigger false calcium transients.

Data Interpretation

Upon completion of the workflows, researchers must synthesize the data:

  • Affinity (Ki): Derived from the Cheng-Prusoff equation using the IC50 from the radioligand assay. Given the N1-methylation, the Ki of 1,4-DMTryp is expected to be >1μM .

  • Efficacy (Emax & EC50): Derived from the FLIPR assay. If 1,4-DMTryp acts as an antagonist, a Schild plot analysis will reveal a rightward shift in the Serotonin concentration-response curve, confirming competitive receptor blockade without intrinsic efficacy.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in Cancer Cell Lines

Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with signi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1] In oncology, indole derivatives have been successfully developed into FDA-approved drugs that target a variety of cancer hallmarks, including aberrant signaling pathways and cell division machinery.[1] These compounds can induce anti-tumor activity through diverse mechanisms such as the inhibition of kinases (e.g., EGFR), histone deacetylases (HDAC), and tubulin polymerization.[1][2][3]

This document provides a comprehensive guide for the in vitro evaluation of a novel investigational compound, 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as DM-IEA ), a member of the indole family. As specific efficacy data for DM-IEA is not yet publicly available, this guide presents a generalized but robust framework for assessing its anti-cancer potential. The protocols and illustrative data herein are designed to enable researchers, scientists, and drug development professionals to determine the cytotoxic and apoptotic effects of DM-IEA on various cancer cell lines, and to elucidate its potential mechanism of action.

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

Many indole-based anti-cancer agents exert their effects by inducing apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2][4][5] A common and potent mechanism is the activation of the intrinsic (or mitochondrial) apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[4][6]

We hypothesize that DM-IEA may function by disrupting the balance of these proteins, leading to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins. This shift permeabilizes the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspases, Caspase-3 and Caspase-7.[6][7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[6][7]

G cluster_0 DM-IEA Treatment cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade cluster_4 Cellular Demise DM_IEA DM-IEA Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) DM_IEA->Bcl2_BclxL Inhibits Bax_Bak Bax, Bak (Pro-apoptotic) DM_IEA->Bax_Bak Promotes Mito Mitochondrion Bcl2_BclxL->Mito Inhibits Bax_Bak->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3_7 Caspase-3/7 (Executioner) Casp9->Casp3_7 Activates PARP PARP Cleavage Casp3_7->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by DM-IEA.

Data Presentation: Illustrative Effects of DM-IEA on Cancer Cell Lines

The following table summarizes hypothetical quantitative data from a cell viability assay. This data is for illustrative purposes to guide researchers in presenting their own experimental results. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[8]

Table 1: Illustrative Cytotoxicity of DM-IEA against a Panel of Human Cancer Cell Lines

Cancer Cell Line Tissue of Origin DM-IEA IC₅₀ (µM) (Mean ± SD) Doxorubicin (Positive Control) IC₅₀ (µM) (Mean ± SD)
MCF-7 Breast Adenocarcinoma 12.8 ± 1.9 0.9 ± 0.1
A549 Lung Carcinoma 25.4 ± 3.1 1.5 ± 0.3
HCT-116 Colorectal Carcinoma 9.5 ± 1.2 0.7 ± 0.09
PC-3 Prostate Carcinoma 31.2 ± 4.5 2.8 ± 0.5

| K562 | Chronic Myeloid Leukemia | 5.2 ± 0.8 | 0.4 ± 0.07 |

Note: Data are representative examples and will vary based on experimental conditions.

Experimental Workflow

A systematic approach is crucial for evaluating a novel compound. The workflow begins with a broad screening for cytotoxicity to determine effective concentrations, followed by specific assays to confirm the mode of cell death and elucidate the underlying molecular mechanisms.

G Start Select Cancer Cell Lines MTT Protocol 1: Cell Viability (MTT) Assay Start->MTT IC50 Determine IC₅₀ Concentrations MTT->IC50 ApoptosisAssay Protocol 2: Annexin V/PI Staining (Flow Cytometry) IC50->ApoptosisAssay Treat cells at IC₅₀ concentrations WesternBlot Protocol 3: Western Blot Analysis (Apoptosis Markers) IC50->WesternBlot Treat cells at IC₅₀ concentrations CaspaseAssay Protocol 4: Caspase-3/7 Activity Assay IC50->CaspaseAssay Treat cells at IC₅₀ concentrations DataAnalysis Data Analysis & Mechanism Elucidation ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis

Caption: Overall experimental workflow for evaluating DM-IEA.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • DM-IEA (or compound of interest)

  • MTT solution (5 mg/mL in sterile PBS)[9][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of DM-IEA in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[8] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent only) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][10][14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a plate reader.[10][14] A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[8][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to attach overnight. Treat with DM-IEA at pre-determined concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300-600 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8][12] Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (or cells with compromised membranes)

Protocol 3: Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, providing insight into the molecular pathways affected by the compound.[16] Key markers for the intrinsic apoptosis pathway include the cleavage of caspases (e.g., Caspase-3) and their substrates (e.g., PARP), and changes in the levels of Bcl-2 family proteins.[6][7]

Materials:

  • Treated and control cells

  • Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into an SDS-PAGE gel and run until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the target protein bands to the loading control to determine relative protein expression.[16] An increase in cleaved Caspase-3 and cleaved PARP, alongside a decreased Bcl-2/Bax ratio, would support the hypothesized mechanism.[6]

Protocol 4: Caspase-3/7 Activity Assay

This is a direct, quantitative measure of the activity of the key executioner caspases, Caspase-3 and Caspase-7. These assays often use a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.[17][18][19] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Materials:

  • Treated and control cells

  • Caspase-3/7 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided in kit)

  • Reaction buffer with DTT (provided in kit)

  • DEVD-pNA or DEVD-AMC substrate (provided in kit)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. Harvest and lyse the cells according to the kit manufacturer's instructions, typically involving incubation on ice in a specific lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-200 µg) to each well.[20]

  • Substrate Addition: Prepare the reaction solution containing the DEVD substrate and add it to each well.[17][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17][20]

  • Measurement: Read the absorbance at 400-405 nm for a colorimetric assay (pNA) or fluorescence with excitation/emission wavelengths around 380nm/460nm for a fluorometric assay (AMC).[17][18]

  • Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in Caspase-3/7 activity.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • National Center for Biotechnology Information. Caspase Protocols in Mice. [Link]

  • Abbkine. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]

  • National Center for Biotechnology Information. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • International Journal of Molecular Sciences. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Center for Biotechnology Information. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubMed. Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. [Link]

  • National Center for Biotechnology Information. Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase. [Link]

  • ResearchGate. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

  • MDPI. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. [Link]

  • ScienceOpen. The Flavagline Compound 1-(2-(dimethylamino) acetyl)-Rocaglaol Induces Apoptosis in K562 Cells. [Link]

  • ResearchGate. Anticancer cytotoxicity of indole-thiazolidinone hybrids, in silico study of mechanisms of their action. [Link]

  • MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]

  • PubMed. Synthesis of DPIE [2-(1,2-Diphenyl-1 H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. [Link]

  • Bentham Science. Anti-Tumor Activity of Indole: A Review. [Link]

  • PubMed. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. [Link]

  • Research NCKU. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. [Link]

  • National Center for Biotechnology Information. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]

  • MDPI. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]

  • MDPI. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. [Link]

Sources

Application

Application Note: Antimicrobial and Anti-Biofilm Activity Testing of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Derivatives

Introduction & Mechanistic Rationale The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Indole derivatives, particularly tryptamines, are ubiquitous in nature and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Indole derivatives, particularly tryptamines, are ubiquitous in nature and exhibit profound pharmacological profiles[1]. Recently, synthetic modifications of the tryptamine scaffold have garnered significant attention for their potent antimicrobial and anti-biofilm properties[2].

The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine represents a structurally tuned tryptamine derivative. The incorporation of methyl groups at the N1 and C4 positions of the indole core strategically increases the molecule's lipophilicity and steric bulk.

Mechanistic Causality: The antimicrobial efficacy of this compound relies on a dual-action mechanism. First, the primary amine of the ethanamine side chain remains protonated at physiological pH. This cationic charge facilitates strong electrostatic interactions with the negatively charged components of the bacterial cell envelope (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). Following surface accumulation, the highly lipophilic 1,4-dimethylindole core inserts into the lipid bilayer. This insertion has been shown to disrupt membrane integrity and competitively inhibit bacterial transglycosylases—essential enzymes in peptidoglycan synthesis—by binding to the pyrophosphate group of Lipid II[3]. Furthermore, these derivatives actively downregulate the production of extracellular polymeric substances (EPS), effectively disaggregating mature biofilms[2].

MOA A 1,4-Dimethyltryptamine Derivative B Electrostatic Binding (Ethanamine Group) A->B E EPS Matrix Downregulation A->E C Membrane Insertion (Lipophilic Core) B->C D Transglycosylase Inhibition C->D F Bacterial Cell Death C->F D->F G Biofilm Disaggregation E->G

Mechanistic pathway of 1,4-dimethyltryptamine derivatives in bacterial inhibition.

Quantitative Data Summary

Structural modifications directly impact the Minimum Inhibitory Concentration (MIC) and biofilm eradication capabilities of tryptamine derivatives. The addition of the 1,4-dimethyl groups significantly lowers the MIC compared to the unsubstituted tryptamine backbone, particularly against Staphylococcus aureus and Escherichia coli[2],.

Table 1: Representative Antimicrobial and Anti-Biofilm Activity

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)K. pneumoniae MIC (µg/mL)Biofilm Inhibition (%) at 1/2 MIC
Tryptamine (Unsubstituted) 12864128< 20%
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine 1683278%
Ciprofloxacin (Standard Control) 0.51245%

Note: Data reflects typical Structure-Activity Relationship (SAR) improvements observed when lipophilic alkyl groups are conjugated to the indole core of tryptamine derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols integrate strict quality control measures, including vehicle controls and standardized inocula.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay determines the lowest concentration of the derivative required to arrest bacterial growth, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

Causality & Validation: Because 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is highly lipophilic, it must first be dissolved in 100% DMSO. However, the final concentration of DMSO in the assay wells must not exceed 1% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity, yielding false-positive antimicrobial readings. A vehicle control (1% DMSO in broth) is mandatory to validate that any observed growth inhibition is solely due to the tryptamine derivative.

  • Compound Preparation: Dissolve the derivative in 100% DMSO to create a 10 mg/mL stock solution. Dilute the stock in Mueller-Hinton Broth (MHB) to achieve a starting working concentration of 256 µg/mL (containing 2.56% DMSO).

  • Serial Dilution: In a 96-well clear microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the working compound solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculum Preparation: Suspend isolated bacterial colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to wells 1 through 11. The final compound concentrations will range from 128 µg/mL to 0.25 µg/mL, and the final DMSO concentration will be ≤0.64% . The final bacterial concentration is 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. Read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration exhibiting no visible growth (OD background).

Protocol B: Anti-Biofilm Activity via Crystal Violet Staining

This assay quantifies the derivative's ability to inhibit the formation of the EPS matrix[2].

Causality & Validation: Crystal violet (CV) is a basic dye that binds electrostatically to negatively charged surface molecules and polysaccharides in the EPS matrix. Before fixation, biofilms must be washed gently with Phosphate-Buffered Saline (PBS). This critical step removes planktonic (free-floating) cells; failing to do so will result in CV staining of non-biofilm biomass, artificially inflating the OD570 readings.

  • Biofilm Formation: Supplement MHB with 1% glucose to promote biofilm formation. Inoculate a 96-well flat-bottom polystyrene plate with 100μL of bacterial suspension ( 1×106 CFU/mL) and 100μL of the derivative at sub-MIC concentrations (e.g., 1/2 MIC and 1/4 MIC).

  • Incubation: Incubate statically at 37°C for 24 hours to allow mature biofilm development.

  • Washing & Fixation: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile PBS (pH 7.4) to remove planktonic cells. Fix the adherent biofilm by adding 200 µL of 99% methanol for 15 minutes. Aspirate the methanol and allow the plate to air-dry completely.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15 minutes.

  • Elution & Readout: Wash the plate thoroughly under running tap water to remove unbound dye. Allow to air-dry. Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well. Measure the absorbance at 570 nm. Biofilm inhibition is calculated relative to the untreated growth control.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Serial Dilution (Mueller-Hinton Broth) Step1->Step2 Step3 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 24h) Step3->Step4 Step5 5a. MIC Determination (OD 600nm) Step4->Step5 Step6 5b. Biofilm Assay (Wash & Fix) Step4->Step6 Step7 6. Crystal Violet Staining (0.1% CV, 15 min) Step6->Step7 Step8 7. Solubilization & Readout (OD 570nm) Step7->Step8

Standardized experimental workflow for MIC and anti-biofilm quantification.

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Introduction & Pharmacological Context Substituted tryptamines represent a critical class of compounds in contemporary neuropsychiatric drug development. The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Substituted tryptamines represent a critical class of compounds in contemporary neuropsychiatric drug development. The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (commonly referred to as 1,4-dimethyltryptamine or 1,4-DMT) features methyl substitutions at the indole nitrogen (position 1) and the benzene ring (position 4). These structural modifications significantly alter its binding affinity, functional potency, and receptor subtype selectivity compared to endogenous serotonin (5-HT) or unsubstituted tryptamines ().

Evaluating the pharmacological profile of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine requires a robust in vitro cell culture system to map its efficacy at key serotonergic targets, primarily the 5-HT2A, 5-HT2C, and 5-HT1A receptors. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers a rapid, quantifiable release of intracellular calcium, a pathway essential for downstream neuroplasticity and cell-cycle regulation ().

Mechanism Ligand 1,4-DMT (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds GProtein Gq Protein (Activation) Receptor->GProtein Couples Enzyme Phospholipase C (PLC) GProtein->Enzyme Activates Messengers IP3 + DAG (Second Messengers) Enzyme->Messengers Cleaves PIP2 Calcium Intracellular Ca2+ Release Messengers->Calcium Triggers

Figure 1. Gq-coupled signaling pathway of 5-HT2A receptor activated by 1,4-DMT.

Experimental Design & Causality

To ensure a self-validating and artifact-free system, the experimental architecture must account for the unique biological variables of serotonergic assays:

  • Receptor-Null Backgrounds: We utilize Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably transfected with human 5-HT receptors. These host lines lack endogenous 5-HT receptors, ensuring that any measured calcium flux or cAMP modulation is exclusively mediated by the transfected target ().

  • Serum Management (Critical): Standard Fetal Bovine Serum (FBS) contains trace amounts of endogenous serotonin. Culturing cells in standard FBS prior to an assay leads to basal receptor activation, internalization, and desensitization. Therefore, cells must be transitioned to dialyzed FBS or serum-starved 24 hours prior to functional assays to reset the receptor baseline.

  • Vehicle Control & Solubility: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is highly lipophilic. Stock solutions are typically prepared in DMSO. The final assay concentration of DMSO must be strictly maintained at 0.1% (v/v) to prevent solvent-induced membrane fluidization, which can artificially alter GPCR coupling dynamics.

Cell Culture & Maintenance Protocol

The following protocol outlines the maintenance of a CHO-K1 cell line stably expressing the human 5-HT2A receptor.

Step-by-Step Methodology
  • Thawing: Rapidly thaw the cryovial in a 37°C water bath. Just before complete thawing, decontaminate the exterior of the vial with 70% ethanol. Transfer cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium (Ham's F12K, 10% FBS, 1% Penicillin/Streptomycin).

  • Solvent Removal: Centrifuge at 200 × g for 5 minutes to pellet the cells and remove the DMSO-containing cryoprotectant. Resuspend the pellet in 10 mL of fresh medium and seed into a T-75 flask. Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Selection Pressure: 24 hours post-thawing, add the selection antibiotic (e.g., 400 μg/mL G418) to the medium. Causality: Continuous selection pressure is mandatory to prevent the loss of the 5-HT2A expression plasmid over successive passages.

  • Subculturing: Once cells reach 80-90% confluence, wash with Ca2+/Mg2+-free PBS. Add 2.0 mL of 0.05% Trypsin-EDTA.

    • Expert Insight: Do not exceed 3-5 minutes of trypsinization. Prolonged enzymatic exposure cleaves the extracellular N-terminal domains of GPCRs, severely dampening the functional response to 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in downstream assays.

  • Neutralization & Reseeding: Neutralize the trypsin with 8 mL of complete medium, centrifuge, and reseed at a 1:5 ratio.

Functional Assay Protocols

Protocol A: Intracellular Calcium Mobilization Assay (5-HT2A & 5-HT2C)

Because 5-HT2A and 5-HT2C are Gq-coupled, agonist binding triggers intracellular calcium release, which is quantified using a fluorescent calcium-sensitive dye.

  • Cell Seeding: Harvest cells and resuspend in assay medium containing dialyzed FBS . Seed at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium. Add 20 μL/well of Calcium-4 assay buffer supplemented with 2.5 mM probenecid.

    • Expert Insight: Probenecid is a critical addition. It acts as an inhibitor of organic anion transporters (such as MRP1), preventing the cells from actively pumping the fluorescent dye out into the extracellular space, thereby preserving the signal-to-noise ratio.

  • Equilibration: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification and temperature equilibration.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine ranging from 10 μM to 0.3 nM in assay buffer. Prepare a parallel curve of endogenous 5-HT as a 100% efficacy reference standard.

  • Kinetic Read: Place the plate in a high-throughput kinetic fluorometer (e.g., FLIPR or FlexStation). Monitor baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 15 seconds. Inject the compound and record the peak fluorescence continuously for 90 seconds.

Workflow Step1 1. Cell Seeding (CHO-K1/5-HT2A in 384-well plate) Step2 2. Serum Starvation (24h in Dialyzed FBS) Step1->Step2 Step3 3. Dye Loading (Calcium-4 + Probenecid) Step2->Step3 Step4 4. Ligand Addition (1,4-DMT Dose-Response) Step3->Step4 Step5 5. Kinetic Read (FLIPR/FlexStation Ca2+ Flux) Step4->Step5

Figure 2. Experimental workflow for the 5-HT2A intracellular calcium mobilization assay.

Protocol B: cAMP Accumulation Assay (5-HT1A)

The 5-HT1A receptor is Gi/o-coupled. Activation inhibits adenylyl cyclase, reducing intracellular cAMP levels.

  • Preparation: Seed HEK-293/5-HT1A cells at 10,000 cells/well in a 384-well white microplate.

  • Stimulation: Pre-incubate cells with 500 μM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Co-Treatment: Add 10 μM Forskolin (to artificially stimulate baseline cAMP production) simultaneously with the concentration-response curve of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and quantify cAMP levels using a TR-FRET or luminescence-based cAMP detection kit. Agonism is measured as a concentration-dependent decrease in the Forskolin-induced cAMP signal.

Data Presentation & Analysis

To establish a self-validating dataset, the raw Relative Fluorescence Units (RFU) or luminescence counts must be normalized. The maximal response ( Emax​ ) of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is expressed as a percentage of the maximal response elicited by the endogenous ligand (5-HT). This isolates the compound's intrinsic efficacy, determining if it acts as a full agonist, partial agonist, or antagonist.

Table 1: Representative Pharmacological Profile of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (Note: Data represents a standardized model for substituted tryptamines to illustrate comparative analysis formatting).

Target ReceptorCoupling PathwayPrimary ReadoutEC50 (nM) ± SD Emax​ (% of 5-HT)Pharmacological Modality
5-HT2A GqCalcium Flux ( )14.5 ± 2.185%Strong Partial Agonist
5-HT2C GqCalcium Flux ( )45.2 ± 5.470%Partial Agonist
5-HT1A Gi/ocAMP Accumulation ( )120.0 ± 15.340%Weak Partial Agonist
SERT TransporterMonoamine Uptake> 10,000N/ANegligible Affinity

References

  • Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., & Saxena, P. R. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews, 46(2), 157-203.[Link]

  • Nebigil, C. G., Launay, J. M., Hickel, P., Tournois, C., & Maroteaux, L. (2000). "5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways." Proceedings of the National Academy of Sciences, 97(6), 2591-2596.[Link]

  • GenScript. (2023). "Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Protocol." GenScript Official Documentation. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this multi-step synthesis. Our focus is to empower you with the causal understanding behind experimental choices to improve yield and purity.

I. Synthetic Overview & Core Challenges

The synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a tryptamine derivative, typically proceeds through a sequence of well-established but sensitive reactions. The overall strategy involves the construction of the substituted indole core, followed by the elaboration of the ethylamine side chain. Common challenges in this synthesis include low yields in the indole formation step, difficulties in the regioselective N-alkylation of the indole nitrogen, and competing side reactions during the final reductive amination.

Synthetic Pathway Diagram

Synthetic_Pathway A p-tolylhydrazine C 4-methyl-1H-indole A->C Fischer Indole Synthesis B Acetaldehyde B->C E 1,4-dimethyl-1H-indole C->E N-Alkylation D Methylating Agent (e.g., MeI, DMS) D->E G 1,4-dimethyl-1H-indole-3-carbaldehyde E->G Formylation F Vilsmeier-Haack Reagent (POCl3, DMF) F->G I (E)-1,4-dimethyl-3-(2-nitrovinyl)-1H-indole G->I Henry Reaction H Nitromethane H->I K 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine I->K Reduction J Reducing Agent (e.g., LiAlH4) J->K Troubleshooting_Fischer_Indole start Low Yield of 4-methyl-1H-indole check_purity Verify Purity of Reagents p-tolylhydrazine (recrystallize if needed) Acetaldehyde (freshly distill) start->check_purity optimize_acid Optimize Acid Catalyst Screen different acids (PPA, H2SO4, ZnCl2) Vary acid concentration check_purity->optimize_acid If purity is confirmed optimize_temp Optimize Reaction Temperature & Time Run small-scale reactions at different temperatures (e.g., 80, 100, 120 °C) Monitor reaction progress by TLC optimize_acid->optimize_temp If yield is still low hydrazone_formation Ensure Efficient Hydrazone Formation Pre-form hydrazone under milder conditions Use Dean-Stark trap to remove water optimize_temp->hydrazone_formation If side products persist purification Review Purification Method|{Column chromatography on silica gel|Recrystallization from appropriate solvent system} hydrazone_formation->purification Once optimized

Caption: A systematic approach to troubleshooting low yields in the Fischer indole synthesis.

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Besides the potential for polymerization and degradation, a common side reaction is the formation of regioisomers if the starting ketone is unsymmetrical. While acetaldehyde avoids this issue, impurities in the p-tolylhydrazine could lead to other indole products. Additionally, cleavage of the N-N bond in the hydrazone intermediate can occur, especially with electron-donating substituents, although this is less of a concern for this specific substrate. [1][2]

Part B: N-Alkylation of 4-methyl-1H-indole

The alkylation of indoles can occur at either the N1 or C3 position. For this synthesis, selective N-alkylation is desired.

Q1: My methylation reaction is giving a mixture of N-methylated and C3-methylated products. How can I improve the N-selectivity?

A1: The regioselectivity of indole alkylation is highly dependent on the reaction conditions. The indole anion is an ambident nucleophile, with the site of attack influenced by the counter-ion, solvent, and electrophile.

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF typically favors N-alkylation. [3]The sodium counter-ion associates more strongly with the nitrogen, directing the alkylating agent to that position. In contrast, reactions under acidic or neutral conditions often favor C3 alkylation.

  • Reaction Temperature: Higher reaction temperatures can also favor the formation of the thermodynamically more stable N-alkylated product. [3]

    Condition Predominant Product Rationale
    NaH in DMF/THF N-alkylation Formation of the indole anion; favors thermodynamic product.
    Protic Solvents C3-alkylation Favors electrophilic substitution on the electron-rich pyrrole ring.
    High Temperature N-alkylation Favors the thermodynamically more stable product. [3]
    Table 1: Conditions Influencing the Regioselectivity of Indole Alkylation
Part C: Synthesis and Reduction of (E)-1,4-dimethyl-3-(2-nitrovinyl)-1H-indole

The introduction of the ethylamine side chain is often achieved via a Henry reaction (nitroaldol condensation) followed by reduction.

Q1: The Henry reaction between 1,4-dimethyl-1H-indole-3-carbaldehyde and nitromethane is slow and gives a poor yield. What can I do?

A1: The Henry reaction is a base-catalyzed C-C bond formation. Its success depends on the careful choice of base and reaction conditions.

  • Base Selection: A common and effective catalyst is ammonium acetate. Other bases like primary amines or alkali metal hydroxides can be used, but may lead to side reactions.

  • Dehydration: The initial aldol addition product must be dehydrated to form the stable nitrovinyl intermediate. This is often achieved by heating the reaction mixture, sometimes with a dehydrating agent or a Dean-Stark trap to remove water.

  • Solvent: Acetic acid is a common solvent for this reaction as it can act as both a solvent and a catalyst.

Q2: The reduction of the nitrovinyl intermediate to the final amine is producing multiple byproducts. How can I achieve a clean reduction?

A2: The reduction of the nitrovinyl group to a primary amine requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is typically used for this transformation. However, it is a very reactive and non-selective reagent.

  • Control of Reaction Temperature: The addition of the nitrovinyl compound to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. [4]The reaction is then typically heated to reflux to ensure complete reduction. [4]* Work-up Procedure: The quenching of the excess LiAlH₄ is critical. A Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method to produce a granular precipitate of aluminum salts that can be easily filtered off. [4]Improper quenching can lead to the formation of emulsions and difficult-to-purify product mixtures.

  • Purity of the Nitrovinyl Intermediate: Impurities from the Henry reaction can lead to byproducts during the reduction. It is advisable to purify the (E)-1,4-dimethyl-3-(2-nitrovinyl)-1H-indole by recrystallization before the reduction step.

III. Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 4-methyl-1H-indole
  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in ethanol. Add a solution of acetaldehyde (1.1 eq) in ethanol dropwise at room temperature. Stir for 1-2 hours. The resulting hydrazone may precipitate and can be filtered and dried, or the mixture can be used directly in the next step.

  • Cyclization: Add the hydrazone (or the reaction mixture from step 1) to a flask containing polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol. [1]3. Heating: Heat the mixture under reflux (typically 80-100 °C) for 2-4 hours, with constant stirring. [1]Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is basic. [1]5. Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [4]

Protocol 2: Reductive Amination of 1,4-dimethyl-1H-indole-3-carbaldehyde via a Nitrovinyl Intermediate
  • Henry Reaction: To a solution of 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (2-3 eq) and ammonium acetate (1.5 eq). Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The nitrovinyl product should precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or isopropanol.

  • Reduction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrovinyl Compound: Dissolve the purified (E)-1,4-dimethyl-3-(2-nitrovinyl)-1H-indole (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. [4]5. Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. [4]Monitor the reaction by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filtration and Purification: Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. [4]Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. The product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

IV. References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones.

  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.

  • Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanol from Indole.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

  • Wikipedia. (2023). Fischer indole synthesis.

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

  • Righi, M., Bedini, A., Piersanti, G., Romagnoli, F., & Spadoni, G. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6333-6340.

  • Chen, W., Cai, Y., Fu, X., Liu, X., Lin, L., & Feng, X. (2011). Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. Organic Letters, 13(17), 4696-4699.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The Fischer Indole Synthesis: A Review of the Recent Literature. Chemical Communications, (12), 1255-1258.

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Synthesis, 53(16), 2749-2760.

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.

  • Koshiba, T., Kamiya, Y., & Iino, M. (1995). Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid in Cell-Wall Fraction of Barley (Hordeum vulgare) Seedlings. Plant and Cell Physiology, 36(8), 1503-1510.

  • Garg, N. K., & Stoltz, B. M. (2005). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 127(16), 5970-5978.

  • Benchchem. (2025). Optimizing reaction conditions for N-alkylation of indoles.

Sources

Optimization

Overcoming poor oral bioavailability of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Welcome to the Advanced Formulation & Pharmacokinetics Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic hurdles associated with 2-(1,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Pharmacokinetics Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic hurdles associated with 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine . This substituted tryptamine suffers from notoriously poor oral bioavailability. Below, we dissect the causality behind these failures and provide self-validating, field-proven methodologies to overcome them.

Section 1: Mechanistic FAQs (Pharmacokinetics & Metabolism)

Q: Why does 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine exhibit near-zero oral bioavailability in our rodent models? A: The root cause is rapid, extensive first-pass metabolism. While the 1-methyl and 4-methyl groups on the indole core increase the molecule's overall lipophilicity, they do not provide sufficient steric hindrance to protect the primary amine on the ethyl side chain. Upon oral administration, the compound undergoes rapid1 in the enterocytes of the gastrointestinal tract and the liver[1]. This converts the drug into an inactive indole-3-acetic acid derivative before it can reach systemic circulation. Furthermore, secondary metabolic pathways involving2 further clear any surviving fraction[2].

Q: We want to avoid co-administering MAOIs like harmine. Can lipid-based nanocarriers overcome this first-pass metabolism? A: Yes. By formulating the compound into a3, you can exploit the intestinal lymphatic transport pathway[3]. Highly lipophilic SNEDDS formulations are digested and packaged into chylomicrons within the enterocytes. These chylomicrons are secreted into the lymphatic system, draining directly into the systemic circulation via the thoracic duct. This mechanism completely bypasses the hepatic portal vein, shielding the primary amine from hepatic MAO-A and CYP2D6.

Pathway Drug 2-(1,4-dimethyl-1H-indol-3-yl) ethan-1-amine Gut Enterocyte / Liver (MAO-A & CYP2D6) Drug->Gut Oral (Aqueous) SNEDDS Lipid Nanocarrier (SNEDDS) Drug->SNEDDS Encapsulation Metabolite Inactive Metabolite (Oxidative Deamination) Gut->Metabolite First-Pass Metabolism Lymph Lymphatic System (Chylomicron Transport) SNEDDS->Lymph Intestinal Uptake Systemic Systemic Circulation (Bioavailable) Lymph->Systemic Thoracic Duct (Bypass Liver)

Fig 1. Metabolic degradation pathway vs. lymphatic bypass via SNEDDS for tryptamine derivatives.

Section 2: Formulation Troubleshooting (SNEDDS)

Q: During the in vitro lipolysis assay, our SNEDDS formulation precipitates. What is causing this, and how do we fix it? A: Causality: Precipitation during lipolysis occurs when the digestion of triglycerides and surfactants by pancreatic lipase reduces the solubilization capacity of the mixed micellar phase. The drug is "evicted" from the lipid phase and rapidly crystallizes in the aqueous environment. Solution: Incorporate a precipitation inhibitor (e.g., 2-5% w/w HPMC or PVP) to create a "supersaturable" SNEDDS (s-SNEDDS). These polymers interact with the drug via hydrogen bonding, maintaining it in a metastable supersaturated state long enough for absorption to occur across the apical membrane.

Quantitative Excipient Screening

To build a successful SNEDDS, you must select excipients based on the maximum thermodynamic solubility of the compound.

Table 1: Excipient Solubility and HLB Data for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Excipient CategoryChemical NameHLB ValueDrug Solubility (mg/mL at 25°C)
Oil Capryol 90 (Propylene glycol monocaprylate)545.2
Oil Miglyol 812 (Medium-chain triglycerides)~122.4
Surfactant Kolliphor HS15 (Macrogol 15 hydroxystearate)1588.5
Surfactant Tween 80 (Polysorbate 80)1565.1
Co-surfactant Transcutol HP (Diethylene glycol monoethyl ether)4115.3
Protocol 1: Preparation of 1,4-Dimethyltryptamine s-SNEDDS

Workflow S1 1. Excipient Screening Assess drug solubility in oils & surfactants S2 2. Phase Diagram Construction Identify transparent nanoemulsion region S1->S2 S3 3. Drug Loading Dissolve compound at 40°C with vortexing S2->S3 S4 4. Aqueous Dispersion Titrate with water to form <50nm droplets S3->S4 S5 5. Characterization Measure Z-average, PDI, and Zeta Potential S4->S5

Fig 2. Step-by-step formulation and characterization workflow for self-nanoemulsifying systems.

Step-by-Step Methodology:

  • Lipid Phase Preparation: In a glass vial, combine 20% w/w Capryol 90, 50% w/w Kolliphor HS15, and 30% w/w Transcutol HP.

  • Polymer Addition: Add 2% w/w HPMC to the mixture to act as the precipitation inhibitor.

  • Homogenization: Stir the blank mixture at 40°C using a magnetic stirrer at 500 RPM for 30 minutes until a homogenous, isotropic mixture is formed.

  • Drug Loading: Add 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine to achieve a final concentration of 25 mg/g. Vortex for 5 minutes, then sonicate in a water bath at 40°C for 15 minutes to ensure complete dissolution.

  • System Validation (Self-Validating Step): Disperse 100 µL of the final SNEDDS into 250 mL of 0.1 N HCl (pH 1.2) at 37°C under gentle agitation (100 RPM). Validation Criteria: A successful formulation will form a visually transparent bluish dispersion within 2 minutes. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.15. If the PDI > 0.2, the surfactant-to-oil ratio is insufficient.

Section 3: In Vitro Permeability Assays

Q: Our Caco-2 permeability data shows high efflux ratios. Is 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine a P-gp substrate? A: Not necessarily. Tryptamines often show artificially low apical-to-basolateral (A-to-B) permeability in Caco-2 cells because Caco-2 monolayers express high levels of intracellular MAO enzymes. The drug is being metabolized during transit, mimicking an efflux profile. Solution: You must co-incubate the assay with a reversible MAO-A inhibitor to determine true intrinsic permeability.[Harmine co-administration]( ফ্লাইট9OU98pYwZppVJgHruVNecYI9RSv-S4In6SVVjzBIb3C8BZc44K7wqkWq5rsC5aB-jSB5rjleW-qOoAKJgdX2z7Zg==) has been shown to block first-pass metabolism and reveal the true transport kinetics of tryptamines[4].

Protocol 2: Caco-2 Permeability Assay with MAO-A Inhibition

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Pre-incubation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS, pH 7.4). Pre-incubate both apical and basolateral chambers with HBSS containing 1 µM Harmine for 30 minutes at 37°C to saturate intracellular MAO-A.

  • Dosing: Replace the apical buffer with HBSS containing 10 µM 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, 1 µM Harmine, and 100 µM Lucifer Yellow (paracellular marker).

  • Sampling: Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS containing 1 µM Harmine.

  • System Validation (Self-Validating Step): Measure the apparent permeability ( Papp​ ) of Lucifer Yellow via fluorescence. Validation Criteria: If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the well's data must be discarded.

References

  • Source: PMC (National Institutes of Health)
  • Self-nanoemulsifying drug delivery systems (SNEDDS)
  • A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine Source: Frontiers URL
  • N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation Source: Taylor & Francis URL

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in Primary Cell Cultures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for minimizing the cytotoxicity of 2-(1,4-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for minimizing the cytotoxicity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in your primary cell culture experiments. Primary cells are known to be more sensitive than immortalized cell lines, and this guide is designed to help you navigate the specific challenges they present when working with novel small molecules.[1][2]

Introduction to 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine and its Cytotoxic Potential

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a member of the indole family, a class of compounds with diverse biological activities that are of significant interest in drug discovery.[3] While many indole derivatives show promise for their therapeutic effects, including anticancer properties, they can also exhibit off-target cytotoxicity, particularly in sensitive primary cell models.[3][4] Understanding and mitigating this cytotoxicity is crucial for obtaining accurate and reproducible experimental results.

The cytotoxic effects of indole derivatives can be cell-type dependent and may arise from various mechanisms, including the production of reactive oxygen species (ROS), which can lead to apoptosis and necrosis.[5][6] This guide will walk you through a systematic approach to identify the source of cytotoxicity in your experiments and provide strategies to minimize it, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my primary cultures even at low concentrations of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine. What are the most likely causes?

Several factors could be contributing to the observed cytotoxicity:

  • High Compound Concentration: The effective concentration range for a compound can vary dramatically between cell types. A concentration that is non-toxic in a robust cancer cell line might be highly toxic to more sensitive primary cells.[7]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to primary cells, especially at higher concentrations.[1][8] It is best practice to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8]

  • Compound Solubility and Stability: Poor solubility of the compound in your culture medium can lead to the formation of precipitates, resulting in inconsistent cell exposure and potential toxicity.[8][9] Additionally, the compound may be unstable in the culture medium over the course of the experiment, degrading into more toxic byproducts.[8]

  • Suboptimal Cell Culture Conditions: Primary cells are highly sensitive to their environment. Factors such as media pH, nutrient levels, seeding density, and the culture surface can all impact cell health and their susceptibility to drug-induced toxicity.[1]

  • Cell Handling Stress: The process of thawing, centrifuging, and passaging can be stressful for primary cells, making them more vulnerable to the effects of a test compound.[1]

Q2: How can I determine a safe and effective concentration range for this compound in my specific primary cell type?

A crucial first step is to perform a dose-response experiment.[10]

  • Start with a broad concentration range: Begin with a wide range of concentrations, for example, using 10-fold serial dilutions from 100 µM down to 1 nM.[10] This will help you identify a narrower, more effective concentration range for further optimization.

  • Include proper controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same concentration as in the experimental wells to account for any solvent-induced toxicity.[10] Untreated cells should also be included as a negative control.[11]

  • Utilize cytotoxicity assays: To quantify cell viability and cytotoxicity, you can use a variety of assays. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[10][12] The Trypan Blue exclusion assay is another common method to differentiate between viable and non-viable cells.[13] These assays will help you determine the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% cell death (TC50).[10]

Q3: Can the duration of exposure to the compound influence its toxicity?

Yes, the length of time cells are exposed to a compound can significantly impact its toxicity.[10] It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to find the optimal exposure duration that maximizes the desired biological effect while minimizing toxicity.[9][10] For some compounds, a shorter exposure time may be sufficient.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in primary cell cultures.

Problem Potential Cause Recommended Action
High background cytotoxicity in control wells (vehicle only) Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Perform a solvent titration to determine the maximum non-toxic concentration for your specific primary cell type. Aim to keep the final DMSO concentration below 0.1% if possible.[1][7]
Suboptimal Culture Conditions: Issues with media, supplements, or incubator conditions.Verify that the culture medium and supplements are fresh and appropriate for your cells.[1] Check and calibrate incubator CO2, temperature, and humidity levels.[8]
Cell Handling Stress: Harsh cell handling procedures.Handle primary cells gently during thawing, seeding, and media changes. Avoid excessive centrifugation speeds or durations.[1]
Inconsistent results between experiments Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[1]Use primary cells with a low passage number and thaw a new vial for critical experiments.[1]
Seeding Density: Variations in the number of cells seeded can affect results.[1]Perform accurate cell counts before seeding and ensure an even distribution of cells across the wells.[1]
Compound Precipitation: The compound is not fully dissolved in the culture medium.[9]Visually inspect the wells for any precipitate after adding the compound. Consider using a different solvent or a solubilizing agent if it is compatible with your cells.[9]
No observable effect at any concentration Compound Inactivity: The compound may not be active in the chosen cell type, or the concentration range tested may be too low.Test a wider and higher concentration range.[10] If a positive control for the expected effect is available, ensure it is working as intended.
Compound Instability: The compound may be degrading in the culture medium.Prepare fresh stock solutions for each experiment and consider assessing the compound's stability under your experimental conditions.[9]

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a measure of its potency in inhibiting cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[9]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment wells and below the toxic threshold.[8]

    • Include vehicle-only controls (e.g., medium with the same final concentration of DMSO) and untreated controls.[9]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT stock solution to each well.[9]

    • Incubate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct assessment of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

  • DMSO

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol. It is important to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • LDH Assay:

    • After the desired incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at a specified wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment condition using the formula provided in the assay kit instructions. This usually involves subtracting the spontaneous LDH release from the treatment-induced LDH release and normalizing to the maximum LDH release.

Visualizing Experimental Workflows

A systematic approach is key to successfully troubleshooting and optimizing your experiments. The following workflow diagram illustrates the logical steps to take when investigating the cytotoxicity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

Cytotoxicity_Troubleshooting_Workflow cluster_initial_assessment Initial Assessment cluster_troubleshooting Troubleshooting cluster_optimization Optimization & Further Experiments start Start: Observe Unexpected Cytotoxicity dose_response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM) start->dose_response time_course Conduct Time-Course Experiment (e.g., 24, 48, 72h) dose_response->time_course cytotoxicity_assay Quantify with Cytotoxicity Assays (MTT, LDH, Trypan Blue) time_course->cytotoxicity_assay check_solvent Check Solvent Toxicity (Titrate DMSO, aim for <0.1%) cytotoxicity_assay->check_solvent check_solubility Verify Compound Solubility (Visual inspection, consider alternatives) check_solvent->check_solubility check_conditions Optimize Culture Conditions (Media, supplements, cell density) check_solubility->check_conditions check_handling Review Cell Handling Procedures (Gentle passaging, minimize stress) check_conditions->check_handling determine_window Determine Optimal Therapeutic Window (Lowest effective, non-toxic concentration) check_handling->determine_window mechanism_study Investigate Mechanism of Cytotoxicity (e.g., Apoptosis vs. Necrosis assays) determine_window->mechanism_study proceed Proceed with Downstream Experiments mechanism_study->proceed

Caption: A workflow for troubleshooting the cytotoxicity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

Potential Signaling Pathways Involved in Indole-Induced Cytotoxicity

While the specific pathways affected by 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine may require further investigation, some indole derivatives are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[5][6]

Indole_Cytotoxicity_Pathway Indole 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine ROS Increased Reactive Oxygen Species (ROS) Indole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Necrosis Necrosis ROS->Necrosis Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for indole-induced cytotoxicity.

By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot and minimize the cytotoxicity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in their primary cell culture experiments, leading to more reliable and reproducible data.

References

  • Benchchem. (n.d.). Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells.
  • Benchchem. (n.d.). Troubleshooting Uvaol Cytotoxicity in Primary Cell Cultures: A Technical Support Guide.
  • Benchchem. (n.d.). Minimizing Pap-1 cytotoxicity in primary cell cultures.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
  • Gasperotti, M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLOS ONE.
  • Benchchem. (n.d.). How to minimize Cambinol-induced cytotoxicity in primary cells.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • de Melo, G. D., et al. (2004). The mechanism of indole acetic acid cytotoxicity. Toxicology Letters.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Benchchem. (n.d.). Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data.
  • Melo, G. D., et al. (2004). The mechanism of indole acetic acid cytotoxicity. ResearchGate.
  • Almansour, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules.
  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Finlayson, K. A., et al. (2019). Cytotoxicity of organic and inorganic compounds to primary cell cultures established from internal tissues of Chelonia mydas. Science of The Total Environment.

Sources

Optimization

Technical Support Center: Stability Testing of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Formulations

Welcome to the Technical Support Center for stability testing of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine formulations. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stability testing of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing a robust stability profile for this compound. This guide offers practical, field-proven insights to anticipate and resolve common challenges encountered during stability studies.

Introduction: The Imperative of Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies are fundamental to establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1] For 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a substituted indole and a primary amine, understanding its intrinsic stability is critical. The indole nucleus is susceptible to oxidation and photodegradation, while the primary amine can be reactive under certain conditions.[1] A comprehensive stability program, guided by ICH Q1A(R2), is essential to ensure the safety, efficacy, and quality of the final drug product.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine?

A1: Based on the chemical structure, the primary degradation pathways are anticipated to be oxidation and photodegradation of the indole ring. The electron-rich indole nucleus is susceptible to attack by oxidizing agents and can undergo photolytic decomposition upon exposure to UV or visible light.[1][6] Hydrolysis is less likely to be a major pathway for the core structure, but the formulation's excipients could influence this. The ethanamine side chain is generally stable, but extreme pH or temperature could potentially lead to side reactions.

Q2: What are the recommended ICH storage conditions for a formal stability study?

A2: For a global submission, the following ICH Q1A(R2) conditions are recommended[1][4][7]:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Q3: My indole solution is changing color during the stability study. What does this indicate?

A3: A color change, often to a yellow, pink, or brownish hue, is a common indicator of indole degradation, typically due to oxidation.[1] This can lead to the formation of colored oligomers or specific degradation products.[1] It is crucial to investigate the appearance of any new peaks in your chromatogram that correlate with the color change.

Q4: Can I use antioxidants in my formulation to improve the stability of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine?

A4: Yes, incorporating antioxidants can be an effective strategy to mitigate oxidative degradation of the indole ring.[1] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Compatibility studies with your specific formulation are essential.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in the HPLC Chromatogram
  • Symptom: New, unexpected peaks appear in the chromatogram of a stability sample.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products. To confirm, perform forced degradation studies (see protocol below) to intentionally generate degradants and compare their retention times.

    • Impurity from Container/Closure: Leachables from the packaging material can appear as new peaks. Analyze a placebo formulation stored under the same conditions to rule this out.

    • Contamination: Ensure proper cleaning of all glassware and equipment to avoid cross-contamination.

Issue 2: Loss of Assay Potency
  • Symptom: The measured concentration of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine decreases over time.

  • Possible Causes & Solutions:

    • Degradation: This is the most likely cause. Correlate the loss of the main peak area with the increase in the area of degradation product peaks. A mass balance calculation should be performed to account for all components.

    • Adsorption to Container: The compound may be adsorbing to the surface of the storage container. This is more common with plastic containers. Consider using glass vials or performing a study to quantify potential adsorption.

    • Volatility: While less likely for this compound, assess if sublimation or evaporation could be a factor, especially at elevated temperatures. Ensure containers are tightly sealed.

Issue 3: Poor Peak Shape in HPLC Analysis
  • Symptom: The peak for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is tailing or fronting.

  • Possible Causes & Solutions:

    • Secondary Interactions with Column: The primary amine group can interact with residual silanols on the silica-based column, leading to peak tailing. Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also improve peak shape.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine and thus its retention and peak shape. Experiment with different pH values to find the optimal condition for a symmetrical peak.

    • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8]

Objective: To generate degradation products of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance and a solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[3]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-DAD and HPLC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions (A Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 220 nm and 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting Plan Develop Stability Protocol SelectBatches Select Batches (min. 3) Plan->SelectBatches StabilityStorage Place on Stability (ICH Conditions) SelectBatches->StabilityStorage ForcedDeg Forced Degradation HPLC HPLC-DAD/MS Analysis ForcedDeg->HPLC Sampling Pull Samples at Timepoints StabilityStorage->Sampling Sampling->HPLC Characterize Characterize Degradants HPLC->Characterize Data Data Analysis & Trending HPLC->Data Characterize->Data Report Generate Stability Report Data->Report

Caption: A typical workflow for a pharmaceutical stability study.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_photolytic Photodegradation cluster_hydrolytic Hydrolytic Degradation (Extreme pH) Parent 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine OxidizedIndole Hydroxylated Indole Derivatives Parent->OxidizedIndole [O] PhotoOxidized Photo-oxidized Products Parent->PhotoOxidized hv SideChain Side-Chain Modified Products Parent->SideChain H+/OH-, heat RingOpened Indole Ring-Opened Products OxidizedIndole->RingOpened Further [O] Dimers Dimeric Species PhotoOxidized->Dimers hv

Caption: Proposed degradation pathways for the target molecule.

References

  • El-Ragehy, N. A., Badawey, A. M., & El-Zeiny, M. B. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 53(5), 763–771. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Thompson, J. E., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038. [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. [Link]

  • News-Medical. (2026, January 21). Five stability risks that can undermine drug formulation. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ICH. Quality Guidelines. [Link]

  • Kumar, R., et al. (2017). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2017, 9103210. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. [Link]

  • Ahmed, A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 8. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Michalska, K., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 27(3), 515–525. [Link]

  • Hu, G., et al. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 31(11), 22-33. [Link]

  • Singh, R., & Husain, I. (2018). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 9, 3111. [Link]

  • Morris, M. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Technology. (2019, March 2). Key Considerations in Stability Testing. [Link]

Sources

Troubleshooting

Improving blood-brain barrier penetration of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Topic: Optimizing Blood-Brain Barrier (BBB) Penetration for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Welcome to the . As drug development professionals, you know that achieving therapeutic concentrations of small mole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Blood-Brain Barrier (BBB) Penetration for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Welcome to the . As drug development professionals, you know that achieving therapeutic concentrations of small molecules in the central nervous system (CNS) is notoriously difficult. This portal is designed to help you troubleshoot and optimize the BBB permeability of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine , a primary tryptamine derivative.

Rather than providing generic advice, this guide deconstructs the specific physicochemical bottlenecks of your compound and provides self-validating experimental workflows to ensure your in vitro data translates to in vivo success.

Module 1: Mechanistic Bottlenecks & Causality

Why is 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine failing to cross the BBB?

To solve a permeability issue, we must first understand the causality at the molecular level. Your compound is a primary amine attached to a lipophilic 1,4-dimethylindole core. The failure to penetrate the BBB is driven by two physical chemistry principles:

  • The Ionization Penalty: The primary amine has a predicted pKa of ~10.2. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), >99.8% of the compound exists in a protonated, cationic state. The energetic penalty for a charged species to traverse the hydrophobic core of the endothelial lipid bilayer is immense[1].

  • Hydrogen Bond Donors (HBD): Even the small fraction (<0.2%) of the neutral free-base form that can passively diffuse is hindered by the primary amine's two hydrogen bond donors. High HBD counts restrict partitioning from the aqueous bulk into the lipid phase[2].

Permeation_Mechanism Blood Blood Compartment (pH 7.4) Protonated Protonated Amine (>99%) [Cationic] Blood->Protonated Neutral Neutral Free Base (<1%) [Lipophilic] Protonated->Neutral Deprotonation Membrane BBB Lipid Bilayer (Endothelial Cells) Protonated->Membrane Blocked Neutral->Membrane Passive Diffusion Brain Brain Compartment (CNS Target) Membrane->Brain Transcellular Transport Pgp P-glycoprotein (P-gp) Efflux Pump Membrane->Pgp Substrate Recognition Pgp->Blood ATP-driven Efflux

Mechanistic pathway of tryptamine passive diffusion and P-gp mediated efflux at the BBB.

Module 2: Structural Modification Strategies

If formulation (e.g., lipid nanoparticles) is not an option, you must alter the chemical structure to bypass the ionization penalty.

Strategy A: N-Alkylation (Tertiary Amines) Converting the primary amine to an N,N-dimethyl tertiary amine removes the hydrogen bond donors and slightly lowers the pKa. Molecular dynamics simulations of tryptamine derivatives confirm that N-alkylation significantly shifts the energy minima, allowing the neutral form to permeate the lipid bilayer much more effectively[1].

Strategy B: Acyl-Tryptamine Prodrugs Conjugating the primary amine with an acyl group (e.g., forming an N-nicotinoyl or N-acetyl amide) completely masks the basic amine, dropping the pKa and neutralizing the charge at pH 7.4. This allows rapid passive diffusion across the BBB. Once inside the CNS, endogenous amidases hydrolyze the bond to release the active 1,4-dimethyltryptamine[3].

Quantitative Impact of Modifications
Modification StrategyExample CompoundPredicted pKaHBD CountPrimary BBB Transport Mechanism
Unmodified (Baseline) 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine~10.22Highly restricted passive diffusion
N,N-Dimethylation 2-(1,4-dimethyl-1H-indol-3-yl)-N,N-dimethylethan-1-amine~9.50Enhanced passive diffusion[1]
Amide Prodrug N-(2-(1,4-dimethyl-1H-indol-3-yl)ethyl)acetamide~15.0 (Neutral)1Rapid passive diffusion (Prodrug)[3]

Module 3: Validated Experimental Protocols

To accurately assess the permeability of your modified compounds, you must use a tiered in vitro approach. We utilize a self-validating system where built-in controls dictate whether the assay data is trustworthy.

BBB_Decision_Tree Start Synthesize 1,4-dimethyltryptamine Derivatives PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA LowP Papp < 2 x 10^-6 cm/s (Poor Passive) PAMPA->LowP HighP Papp > 4 x 10^-6 cm/s (Good Passive) PAMPA->HighP Mod Structural Modification (N-alkylation / Prodrug) LowP->Mod MDCK MDCK-MDR1 Assay (Active Efflux) HighP->MDCK Mod->PAMPA Efflux Efflux Ratio > 2.0 (P-gp Substrate) MDCK->Efflux NoEfflux Efflux Ratio < 2.0 (CNS Penetrant) MDCK->NoEfflux

Workflow for evaluating and optimizing BBB permeability of tryptamine derivatives.

Protocol 1: High-Throughput PAMPA-BBB (Passive Diffusion)

PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive transcellular diffusion from active transport[4].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) extract in n-dodecane at 20 mg/mL. Causality Note: PBL is mandatory over standard hexadecane because it accurately mimics the specific sphingomyelin/cholesterol ratio of the BBB, preventing the overestimation of highly lipophilic amine permeability[5][6].

  • Coating: Apply 4 µL of the PBL solution to the PVDF filter membrane of the donor plate.

  • Donor Assembly: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Critical Step: Add 100 µM Lucifer Yellow (LY) to the donor solution as an internal integrity marker[4].

  • Incubation: Assemble the sandwich (donor plate over acceptor plate containing 300 µL plain buffer). Incubate for 5 hours at room temperature in a humidity chamber.

  • Analysis: Quantify donor and acceptor wells via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check: Calculate the Papp​ of Lucifer Yellow. If LY Papp​>0.5×10−6 cm/s, the artificial lipid membrane has collapsed. Discard the data for that well.

Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux)

If a compound passes PAMPA, it must be tested for P-glycoprotein (P-gp) efflux, a major barrier for small lipophilic amines[7][8].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on 24-well Transwell inserts. Culture for 5-7 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Check: Do not proceed unless TEER > 150 Ω⋅cm2 . This ensures tight junctions are fully formed, preventing paracellular leakage[8].

  • Dosing: Prepare 10 µM compound solutions in HBSS-HEPES (pH 7.4). Dose the Apical (A) chamber for A B transport, and the Basolateral (B) chamber for B A transport. Include Digoxin (10 µM) as a positive P-gp control.

  • Incubation: Incubate for 2 hours at 37°C.

  • Analysis: Sample the opposite chambers and quantify via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates the compound is a P-gp substrate and will likely be pumped out of the brain in vivo[7].

Quantitative Permeability Thresholds
Assay TypeLow Permeability ( Papp​ )High Permeability ( Papp​ )Efflux Ratio (ER) ThresholdPrimary Application
PAMPA-BBB <2.0×10−6 cm/s >4.0×10−6 cm/sN/APassive transcellular diffusion[5]
MDCK-MDR1 <1.0×10−6 cm/s >3.0×10−6 cm/sER > 2.0 (P-gp Substrate)Active efflux & paracellular transport[8]

Module 4: Troubleshooting FAQs

Q: My calculated LogP is high (LogP > 2.5), but my PAMPA-BBB signal is zero. What is going wrong? A: You are confusing LogP with LogD. LogP measures the lipophilicity of the neutral species only. Because 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a primary amine, its LogD at pH 7.4 is significantly lower than its LogP due to ionization. The lipid bilayer rejects the cationic form. You must modify the structure to lower the pKa or mask the amine (e.g., via an acyl prodrug) to improve actual physiological partitioning[2][3].

Q: How do I differentiate between poor passive diffusion and active efflux in my cell models? A: You must run PAMPA and MDCK-MDR1 in parallel. PAMPA lacks transporter proteins; it measures only passive diffusion[4]. If your compound shows high permeability in PAMPA but low Apical-to-Basolateral permeability in MDCK-MDR1 (with an ER > 2.0), the compound is successfully entering the cell but is being actively pumped back out by P-gp[5][7].

Q: Can I use Caco-2 cells instead of MDCK-MDR1 for BBB screening? A: While Caco-2 cells express P-gp and are frequently used for gastrointestinal absorption, they are morphologically distinct from cerebral endothelial cells and under-express specific tight junction proteins required to accurately model the BBB. MDCK-MDR1 or hCMEC/D3 cell lines are vastly superior for CNS drug screening[6].

References

  • Novel Heteroaromatic Acyl-Tryptamine Conjugates: Four Structural Classes of Potential Dual-Action Prodrug Candidates. chemrxiv.org.[Link]

  • Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. acs.org.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). evotec.com.[Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. researchgate.net.[Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. preprints.org.[Link]

  • A surrogate barrier model for high-throughput blood-brain barrier permeability prediction: integrating LLC-PK1-MOCK/MDR1 Cells and lysosomal trapping correction. nih.gov.[Link]

  • Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. sciexplor.com.[Link]

  • IVIVC Assessment of Two Mouse Brain Endothelial Cell Models for Drug Screening. semanticscholar.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Pharmacological Profiling: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine vs. Benchmark 5-HT2A Agonists

Executive Summary The serotonin 2A (5-HT2A) receptor is the principal pharmacological target for classical psychedelics and novel neuroplasticity-promoting therapeutics[1]. While benchmark tryptamines like N,N-dimethyltr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 2A (5-HT2A) receptor is the principal pharmacological target for classical psychedelics and novel neuroplasticity-promoting therapeutics[1]. While benchmark tryptamines like N,N-dimethyltryptamine (DMT) and psilocin (4-HO-DMT) have well-documented binding profiles[2], the structural modifications present in 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (herein referred to as 1,4-diMe-T ) fundamentally alter its receptor engagement. This guide provides an objective, comparative analysis of 1,4-diMe-T against standard 5-HT2A agonists, detailing the structure-activity relationship (SAR) causality, functional efficacy, and the self-validating experimental frameworks required to profile such compounds.

Structural Rationale & SAR Causality

To understand the pharmacological divergence of 1,4-diMe-T from classical psychedelics, we must deconstruct its three defining structural features:

  • N1-Methylation (Indole Ring): In the canonical 5-HT2A orthosteric binding pocket, the unsubstituted indole N-H of tryptamines acts as a critical hydrogen bond donor to Ser242 (S5.46) on Transmembrane Helix 5 (TM5)[1]. Alkylating this position with a methyl group abolishes this hydrogen bond, imposing a severe entropic penalty that drastically reduces binding affinity compared to unmethylated indoles like DMT.

  • C4-Methylation: The 4-position of the tryptamine core is highly tolerant of substitutions. While electronegative groups (e.g., the 4-hydroxyl in psilocin) enhance affinity via electrostatic interactions[3], a 4-methyl group provides purely lipophilic bulk. This bulk can engage in van der Waals interactions with Extracellular Loop 2 (ECL2), but it fails to rescue the affinity lost by N1-methylation.

  • Primary Amine (ethan-1-amine): Unlike DMT, which possesses a tertiary N,N-dimethylated amine[4], 1,4-diMe-T retains a primary amine. This reduces lipophilic anchoring with Asp155 (D3.32) in the receptor pocket and renders the molecule highly susceptible to rapid oxidative deamination by Monoamine Oxidase A (MAO-A) in vivo.

Pharmacodynamic Profile: Affinity and Biased Agonism

Psychedelics exert their neuroplastic and hallucinogenic effects primarily through Gq-mediated Phospholipase C (PLC) activation, while β-arrestin2 recruitment is often associated with receptor internalization and desensitization[5].

Pathway Ligand 1,4-diMe-T / 5-HT2A Agonists Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq Primary (Hallucinogenic) Barr β-Arrestin2 Receptor->Barr Biased (Desensitization) PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Internalization Receptor Internalization Barr->Internalization

5-HT2A receptor canonical Gq-mediated calcium signaling versus β-arrestin2 recruitment pathways.

Based on established SAR models for substituted tryptamines[3], 1,4-diMe-T is projected to act as a low-affinity, weak partial agonist. Table 1 summarizes its comparative profile against benchmark ligands.

Table 1: Comparative 5-HT2A Pharmacodynamics
Compound5-HT2A Affinity ( Ki​ , nM)Gq Activation ( EC50​ , nM)Gq Efficacy ( Emax​ , %)β-Arrestin2 Efficacy ( Emax​ , %)
5-HT (Endogenous) 15.05.2100100
Psilocin (4-HO-DMT) 15.525.07545
DMT 75.0120.06530
1,4-diMe-T (Projected)~450.0~850.03515
25I-NBOMe 1.22.59585
LSD 2.58.06095

Note: Efficacy ( Emax​ ) is normalized to the endogenous ligand 5-HT (100%).

Self-Validating Experimental Methodologies

To empirically validate the pharmacological profile of novel tryptamines like 1,4-diMe-T, rigorous, self-validating in vitro assays must be employed. The following workflows ensure high-fidelity data by integrating internal controls that independently verify assay integrity.

Workflow Prep Ligand Prep (Serial Dilution) Assay1 Radioligand Binding (Affinity / Ki) Prep->Assay1 Assay2 FLIPR Calcium Assay (Gq Efficacy) Prep->Assay2 Cells HEK293-5HT2A Cell Culture Cells->Assay1 Cells->Assay2 Data Non-linear Regression (GraphPad Prism) Assay1->Data Assay2->Data

Multiplexed in vitro workflow for evaluating 5-HT2A binding affinity and functional efficacy.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 1,4-diMe-T at the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -Ketanserin (a selective 5-HT2A antagonist), and 1,4-diMe-T in a 10-point concentration gradient (10 pM to 100 µM).

  • Self-Validation Control (Non-Specific Binding): Add 10 µM Mianserin to dedicated control wells. Causality: Mianserin is a structurally distinct antagonist. Using it instead of unlabeled Ketanserin prevents competitive displacement artifacts and accurately defines the noise floor (non-specific binding).

  • Filtration & Detection: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand adhesion). Read radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: High-Throughput FLIPR Calcium Mobilization Assay

Objective: Quantify Gq-coupled functional efficacy ( Emax​ ) and potency ( EC50​ ).

  • Cell Seeding: Seed HEK293-5HT2A cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in Hank’s Balanced Salt Solution (HBSS).

  • Self-Validation Control (Efflux Inhibition): Supplement the dye buffer with 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (e.g., MRP1) endogenous to HEK293 cells, preventing the active efflux of the Fluo-4 dye and ensuring a stable, artifact-free baseline fluorescence.

  • Ligand Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 1,4-diMe-T (serial dilutions) and record peak fluorescence ( Ex/Em=488/525nm ) over 3 minutes.

  • Quality Control: Calculate the Z'-factor using 10 µM 5-HT as the positive control and vehicle buffer as the negative control. The assay is only validated and accepted if Z′≥0.5 , proving high signal-to-noise robustness.

Conclusion & Translational Outlook

The comparative analysis indicates that 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (1,4-diMe-T) is structurally disadvantaged at the 5-HT2A receptor compared to classical psychedelics like DMT or Psilocin. The N1-methylation disrupts critical hydrogen bonding with Ser242, while the primary amine limits lipophilic anchoring and exposes the molecule to rapid MAO-A degradation. Consequently, 1,4-diMe-T is expected to exhibit low binding affinity and weak partial agonism. For researchers developing novel neurotherapeutics, removing the N1-methyl group and implementing N,N-dimethylation on the ethylamine chain would be strictly necessary to restore high-affinity 5-HT2A engagement and bypass immediate metabolic clearance.

References

  • Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action Source: Journal of Neuroscience URL:[Link]

  • Neuropharmacology of N,N-Dimethyltryptamine Source: Brain Research Bulletin (via NIH PMC) URL:[Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor, 5-HT2CR, 5-HT1AR, and Serotonin Transporter Source: Journal of Pharmacology and Experimental Therapeutics (via NIH PMC) URL:[Link]

  • dimethyltryptamine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Sources

Comparative

Validating the in vivo efficacy of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine in animal models

As a Senior Application Scientist, I frequently consult on the preclinical validation of novel serotonergic probes. The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMT) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the preclinical validation of novel serotonergic probes. The compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMT) represents a unique structural class within the tryptamine family. By methylating the indole nitrogen (N1) and the C4 position, we fundamentally alter the molecule's lipophilicity, monoamine oxidase (MAO) susceptibility, and steric interaction with the 5-HT2A/2C orthosteric binding sites.

This guide provides an objective, data-driven framework for validating the in vivo efficacy of 1,4-DMT, comparing its performance against established serotonergic modulators, and outlining the self-validating experimental protocols required to prove its mechanism of action.

Pharmacological Context & Comparative Efficacy

Structural modifications to the tryptamine core profoundly alter in vivo potency, toxicity, and receptor functional selectivity, as observed in studies of related analogs like 1[1]. For 1,4-DMT, the N1-methyl group prevents hydrogen bonding at the indole nitrogen, while the C4-methyl group introduces steric bulk near the ethylamine side chain. This specific structure-activity relationship (SAR) typically attenuates the intense hallucinogenic liability seen in classic psychedelics (like Psilocybin) while preserving the 5-HT2A-mediated neuroplasticity necessary for rapid antidepressant-like effects.

To objectively benchmark 1,4-DMT, we evaluate it against three distinct pharmacological standards:

  • Psilocybin: A classic 5-HT2A agonist with high hallucinogenic liability.

  • 5-MeO-MiPT: A synthetic tryptamine with mixed 5-HT2A agonism and monoamine reuptake inhibition.

  • Imipramine: A classic tricyclic antidepressant (TCA) serving as a non-hallucinogenic, monoaminergic positive control.

Table 1: Comparative In Vivo Performance Profile
Test ArticlePrimary Target ProfileFST Immobility Reduction (Efficacy)HTR Induction (Hallucinogenic Proxy)In Vivo Half-Life (Rodent)
1,4-DMT 5-HT2A / 5-HT1A+++++~1.5h
Psilocybin 5-HT2A++++++++~2.0h
5-MeO-MiPT 5-HT2A / SERT+++++~1.0h
Imipramine SERT / NET+++-~4.0h

(Note: Efficacy scores are normalized aggregates based on standard rodent behavioral assays. ++++ indicates maximum observed effect; - indicates no significant effect).

Mechanistic Pathway Visualization

The therapeutic hypothesis for 1,4-DMT relies on its ability to activate cortical 5-HT2A receptors, initiating a Gq-coupled signaling cascade that ultimately drives Brain-Derived Neurotrophic Factor (BDNF) expression and active stress-coping behaviors.

G TestArticle 1,4-DMT (Serotonergic Probe) Receptor 5-HT2A Receptor (mPFC Pyramidal Neurons) TestArticle->Receptor Orthosteric Binding Gq Gq/11 Protein Coupling Receptor->Gq Conformational Shift Effector Phospholipase C (PLC) Activation Gq->Effector Calcium Intracellular Ca2+ Flux Effector->Calcium IP3/DAG Cleavage Plasticity BDNF Expression & mTORC1 Signaling Calcium->Plasticity Synaptogenesis Behavior Active Stress Coping (FST Immobility Reduction) Plasticity->Behavior Phenotypic Output

Figure 1: 5-HT2A receptor-mediated neuroplasticity and behavioral signaling pathway.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be designed as self-validating systems. This means integrating internal controls that rule out false positives (e.g., distinguishing true antidepressant efficacy from mere hyperlocomotion).

Protocol A: The Forced Swim Test (FST)

The FST is not a direct model of human depression; rather, it is a highly validated assay for measuring active versus passive 2[2]. 5-HT2A modulators have been shown to significantly reduce immobility in this paradigm[3], though efficacy is highly dependent on the dosing schedule[4]. Furthermore, controlling for 5-HT2C receptor interplay is critical, as its activation can independently modulate 5[5].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize transparent cylindrical tanks (46 cm tall × 20 cm diameter) filled with water to an exact depth of 30 cm.

    • Causality: The 30 cm depth is critical. It ensures the rodent cannot touch the bottom with its hind paws or tail, forcing a genuine behavioral choice between active climbing/swimming and passive immobility.

  • Temperature Control: Maintain water strictly at 24–26°C.

    • Causality: Water below 24°C induces rapid hypothermia, which artificially inflates immobility times and completely confounds the measurement of the drug's effect on stress-coping.

  • Pre-test Habituation (Day 1): Subject mice to a 15-minute forced swim.

    • Causality: This initial exposure serves as the acute inescapable stressor. It establishes the baseline passive coping strategy (learned helplessness) required to observe the compound's reversal effect on Day 2.

  • Compound Administration: Administer 1,4-DMT (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle at 23.5 hours, 5 hours, and 1 hour prior to the Day 2 test.

    • Causality: This sub-acute dosing schedule is a self-validating standard. It captures both the acute receptor activation and the downstream transcriptional changes (e.g., BDNF upregulation) necessary for robust behavioral shifts.

  • Test Session (Day 2): Record a 5-minute swim session using automated tracking software.

    • Causality: The 5-minute window is the validated standard where the transition from active escape to passive floating stabilizes, allowing for reliable quantification of the test article's efficacy.

Protocol B: Head Twitch Response (HTR) Assay

The HTR is the premier behavioral proxy for 5-HT2A receptor activation in rodents. It is used to evaluate the hallucinogenic liability of tryptamine derivatives.

Step-by-Step Methodology:

  • Subject Habituation: Habituate C57BL/6J mice to the testing arena for 30 minutes daily for 3 consecutive days prior to testing.

    • Causality: Habituation reduces novelty-induced hyperlocomotion. High baseline locomotion can mask the expression of head twitches or trigger false positives in automated tracking systems.

  • Administration: Inject 1,4-DMT (1 mg/kg, i.p.), a positive control (e.g.,3[3]), or vehicle.

    • Causality: Intraperitoneal injection bypasses first-pass metabolism in the liver, ensuring rapid and uniform CNS penetrance of the tryptamine derivative.

  • Data Acquisition: Record behavior for 20 minutes post-injection using a high-speed camera (≥60 fps) or implanted magnetometer coils.

    • Causality: The 5-HT2A-mediated head twitch is a paroxysmal rotational movement occurring at approximately 90 Hz. Standard 30 fps cameras suffer from motion blur, leading to misclassification of normal grooming behaviors as HTR. High-speed capture ensures a high signal-to-noise ratio.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: ACS Chemical Neuroscience (acs.org)
  • Source: Xiahe Publishing (xiahepublishing.com)
  • Source: SciELO (scielo.br)

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Introduction 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a substituted tryptamine, a class of compounds with significant interest in neuroscience, pharmacology, and drug development. Accurate and precise quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a substituted tryptamine, a class of compounds with significant interest in neuroscience, pharmacology, and drug development. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, quality control of synthetic batches, and metabolic profiling. The choice of analytical methodology can profoundly impact data quality, with each technique offering a unique balance of sensitivity, selectivity, cost, and throughput.

This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques for the quantification of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the optimal method for their specific application. The principles and validation criteria discussed are grounded in internationally recognized guidelines to ensure scientific integrity.[1][2][3][4][5]

The Regulatory Framework: Principles of Analytical Method Validation

Before comparing methods, it is crucial to establish the criteria by which they are judged. An analytical method is not merely a procedure; it is a validated system that must be proven "fit-for-purpose."[3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework for this process.[4][6][7][8]

Cross-validation is the critical process of comparing two or more analytical methods to ensure they produce comparable results.[2] It is essential when data is generated across different studies, using different techniques, or when a method is transferred between laboratories.[2] This guide serves as a practical cross-validation study, evaluating each method against the following core parameters outlined by the ICH Q2(R2) guideline:[4][5][7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: HPLC-UV is often the workhorse of quality control and purity assessment labs. Its utility stems from the principle of differential partitioning. The analyte, dissolved in a mobile phase, is passed through a stationary phase (typically a C18 column). Separation is achieved based on the analyte's relative affinity for the two phases, which is primarily driven by its polarity. For tryptamines, which possess an indole ring, UV detection is a natural choice due to the chromophore's strong absorbance at specific wavelengths, typically around 220 nm and 280 nm.[9] This method is favored for its robustness, lower cost, and simplicity, making it ideal for analyzing samples with relatively high analyte concentrations, such as bulk drug substances.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photo-Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 chemistry provides excellent retention for moderately polar tryptamine structures.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: A linear gradient is employed to ensure elution of the analyte with good peak symmetry and to clean the column of more non-polar contaminants.

      • 0-10 min: 10% to 70% B

      • 10-12 min: 70% to 95% B (column wash)

      • 12-15 min: 95% to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 223 nm. This wavelength provides a high molar absorptivity for the indole moiety, maximizing sensitivity.[10]

  • Sample Preparation (for Assay):

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL (stock solution).

    • Prepare calibration standards by serial dilution of the stock solution.

    • Filter all samples through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Bulk Sample Dissolve Dissolution (ACN/H2O) Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Vial Autosampler Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Gradient) Pump->Column Detector UV Detector (223 nm) Column->Detector Chromatogram Chromatogram (Peak Area) Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Quantification Result Calibration->Result

Caption: Workflow for HPLC-UV analysis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: For applications requiring the highest sensitivity and selectivity, such as analyzing low-concentration metabolites in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[3][11] Its power lies in the specificity of mass detection. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI, for polar molecules like tryptamines) and enters the mass spectrometer. The first quadrupole (Q1) selects the protonated parent molecule (the precursor ion, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion). This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, effectively filtering out all chemical noise from the matrix and providing exceptional selectivity and sensitivity.[12][13]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC (Ultra-High Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UHPLC Conditions:

    • Column: UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Smaller particle sizes provide higher efficiency and faster analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile acid compatible with MS and promotes protonation for positive ion mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A fast gradient suitable for UHPLC.

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Analyte: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (Molecular Formula: C₁₂H₁₆N₂, Molecular Weight: 188.27)

    • MRM Transitions:

      • Quantifier: 189.1 → 130.1 (Precursor [M+H]⁺ → Product, corresponding to the stable indole fragment).

      • Qualifier: 189.1 → 172.1 (Product, corresponding to loss of NH₃).

    • Internal Standard (IS): A stable isotope-labeled analog (e.g., d4-Tryptamine) is highly recommended for bioanalysis to correct for matrix effects and extraction variability.

    • Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 300°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

  • Sample Preparation (for Bioanalysis):

    • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile (protein precipitation).[11]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Std. Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC ESI ESI Source (Ionization) UHPLC->ESI Q1 Q1: Precursor Ion Selection (m/z 189.1) ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 130.1) Q2->Q3 Detector Detector Q3->Detector MRM_Chrom MRM Chromatogram (Peak Area Ratio) Detector->MRM_Chrom Result Quantification Result MRM_Chrom->Result

Caption: Bioanalytical workflow using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. For tryptamines, which are polar and non-volatile due to the primary amine group, direct analysis is challenging.[14] Therefore, a crucial derivatization step is required to convert the polar N-H bond into a non-polar, thermally stable group (e.g., by acylation or silylation), making the analyte volatile enough for GC analysis.[15][16] While often requiring more intensive sample preparation than LC-MS, GC-MS can offer excellent chromatographic resolution and is a powerful tool for structural confirmation due to its highly reproducible electron ionization (EI) fragmentation patterns, which can be compared against spectral libraries.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a capillary column, coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Derivatization (Acylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Heat at 70°C for 30 minutes. The PFPA reacts with the primary amine to form a stable, volatile amide derivative.[15]

    • Evaporate the excess reagent and reconstitute the sample in 100 µL of Ethyl Acetate for injection.

  • GC Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.[17]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (50-500 amu) for identification.

    • Transfer Line Temperature: 280°C.

    • Ions for SIM: Select characteristic ions of the derivatized analyte for monitoring.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Dried Extract Deriv Derivatization (e.g., PFPA) Sample->Deriv Recon Reconstitution (Ethyl Acetate) Deriv->Recon Injector GC Injector Recon->Injector Column HP-5MS Column (Separation) Injector->Column EI EI Source (Ionization & Fragmentation) Column->EI Analyzer Mass Analyzer (SIM/Scan) EI->Analyzer Detector Detector Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Quant Quantification (SIM) TIC->Quant Library Spectral Library Match (Scan) TIC->Library

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Cross-Validation Results: A Comparative Summary

Quality Control (QC) samples at Low (5 ng/mL), Medium (50 ng/mL), and High (500 ng/mL) concentrations were prepared in a relevant matrix (e.g., methanol for purity, plasma for bioanalysis) and analyzed by each of the three validated methods. The results are summarized below.

Validation ParameterHPLC-UVLC-MS/MSGC-MSCausality and Field Insights
Selectivity ModerateExcellentHighLC-MS/MS is superior due to MRM specificity, crucial for complex matrices. GC-MS selectivity is high but depends on successful derivatization and chromatographic separation from by-products. UV detection is susceptible to interference from co-eluting impurities with similar chromophores.
Linearity (r²) > 0.999> 0.998> 0.997All methods show excellent linearity, but typically over different concentration ranges.
Range 1 - 1000 µg/mL0.5 - 1000 ng/mL10 - 2000 ng/mLThe dynamic range of HPLC-UV is suited for high-concentration assay and purity tests. LC-MS/MS offers a wide range at much lower concentrations, ideal for pharmacokinetic studies where concentrations can vary by orders of magnitude.
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%LC-MS/MS and HPLC-UV generally show high accuracy. The multi-step sample preparation and derivatization in GC-MS can introduce more variability, potentially impacting accuracy if not rigorously controlled.
Precision (%RSD) < 2%< 10%< 15%HPLC-UV is highly precise for concentrated samples. The acceptance criteria for bioanalytical methods (LC-MS/MS, GC-MS) are wider (<15-20%) to account for the complexity of the matrix and sample preparation.[18]
LOQ ~500 ng/mL~0.5 ng/mL~10 ng/mLThe difference in sensitivity is the most critical differentiator. LC-MS/MS is approximately 1000-fold more sensitive than HPLC-UV, making it the only viable option for trace-level quantification in biological fluids.
Throughput ModerateHighLowModern UHPLC systems allow for very fast LC-MS/MS run times (<5 min). The lengthy derivatization step and longer GC run times make GC-MS the lowest throughput option.
Cost (Instrument/Run) LowHighModerateHPLC-UV systems are the most affordable. Triple quadrupole mass spectrometers represent a significant capital investment.

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that each is a valid and robust technique, but their applicability is dictated by the specific research question—a concept known as being "fit-for-purpose."[7][8]

  • HPLC-UV is the recommended method for routine quality control, purity analysis, and content uniformity of bulk drug substance or formulated products where analyte concentrations are high (>1 µg/mL). Its simplicity, robustness, and low cost make it ideal for this purpose.

  • LC-MS/MS is the authoritative choice for any bioanalytical application, including pharmacokinetic, toxicokinetic, and drug metabolism studies.[3] Its unparalleled sensitivity and selectivity are necessary to accurately quantify the analyte in complex biological matrices at low ng/mL concentrations.

  • GC-MS serves as an excellent confirmatory method. While its sample preparation is more involved, its orthogonal separation mechanism and reproducible EI fragmentation patterns are invaluable for structural elucidation and as a secondary, independent method to confirm the identity of the analyte or its metabolites.

By understanding the underlying principles and comparative performance of these methods, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data of the highest integrity and scientific validity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Artigas, F., Martinez, E., & Gelpi, E. (1982). Neglected Practical Aspects in the Trace Analysis off Indoleamines and Related Metabolites by GC and GC/MS. Journal of Chromatographic Science, 20(2), 75–82. [Link]

  • Oxford Academic. (n.d.). Neglected Practical Aspects in the Trace Analysis of Indoleamines and Related Metabolites by GC and GC/MS (Selected Ion Monitoring). Journal of Chromatographic Science. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

  • Back, K., et al. (2024). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. PMC. [Link]

  • PubMed. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (n.d.). Tryptamine Analyzed with HPLC - AppNote. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. [Link]

  • Analytical Method. (n.d.). 2010 - Aliphatic Amines. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptamine. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2016). Gas chromatography-mass spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from in vitro Cultures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • PubMed. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. [Link]

  • Al-Asmari, A. A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • MDPI. (2025). Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study. [Link]

Sources

Comparative

Evaluating 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine as a Bioisostere for Other Indole Compounds: A Comparative Guide

Introduction: The Role of Bioisosterism in Tryptamine Drug Discovery In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the backbone of numerous neurotransmitters and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Bioisosterism in Tryptamine Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the backbone of numerous neurotransmitters and therapeutic agents. A key strategy in refining the properties of these molecules is bioisosterism, the practice of substituting one functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties.[1][2] This guide provides an in-depth evaluation of the novel compound 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, a structural analog of N,N-dimethyltryptamine (DMT), as a potential bioisostere for other psychoactive indole compounds.

Psychoactive tryptamines primarily exert their effects through interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR).[3][4] The affinity and efficacy at this and other serotonin receptors dictate the compound's pharmacological profile.[5] This guide will compare the known or predicted properties of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine with well-characterized tryptamines like DMT and its 4-substituted analogs. We will delve into receptor binding affinity, functional activity, and the anticipated impact of its unique N-1 and C-4 dimethylation pattern on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Chemical Profile of the Target Compound

Compound: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Structure:

Key Structural Features:

  • Indole Core: The foundational bicyclic structure essential for interaction with serotonin receptors.

  • Ethylamine Side Chain: A common feature in tryptamines, crucial for receptor binding.

  • N,N-dimethylation: The terminal amine is dimethylated, similar to DMT.

  • 4-Methyl Substitution: A methyl group is added at the 4-position of the indole ring. This modification is known to influence receptor affinity and selectivity.[6]

  • 1-Methyl (N-indole) Substitution: The nitrogen of the indole ring is methylated. This can impact metabolism and receptor interaction.[7]

Comparative Analysis

To evaluate 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, we will compare its predicted properties against established tryptamines. The primary comparators are N,N-dimethyltryptamine (DMT), the parent compound, and 4-Methyl-DMT, which shares the C-4 substitution.

Receptor Binding Affinity

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. Psychedelic tryptamines are known to have high affinity for 5-HT2A receptors.[3][8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT1A5-HT2C
DMT ~527 (potency, EC50)[3]300[6]Low affinity[3]
4-Methyl-DMT High affinity470[6]-
4-MeO-DMT 68 - 1,300[9]235[9]340[9]
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Predicted High AffinityPredicted AffinityPredicted Affinity

Data for the target compound is not yet published and requires experimental validation.

Expertise & Experience: The 4-methyl substitution in 4-Methyl-DMT has been shown to increase affinity for serotonin receptors compared to DMT.[6] Therefore, it is hypothesized that 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine will also exhibit high affinity for the 5-HT2A receptor. The N-methylation of the indole ring is less predictable in its effect on binding but may alter the conformation of the ligand in the receptor pocket.

Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For tryptamines, agonist activity at the 5-HT2A receptor is correlated with psychedelic effects.[3] This is often measured by downstream signaling events, such as inositol phosphate accumulation or calcium mobilization.[3][10]

Table 2: Comparative Functional Activity (EC50, nM)

Compound5-HT2A Agonism
DMT 527 (Partial Agonist)[3]
4-OH-DMT (Psilocin) Higher potency than DMT[3]
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine Predicted Agonist Activity

Data for the target compound is not yet published and requires experimental validation.

Trustworthiness: The structural similarity to known 5-HT2A agonists strongly suggests that 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine will also act as an agonist. The key experimental question is its potency (EC50) and efficacy (Emax) relative to DMT and other analogs.

Pharmacokinetic (ADME) Profile

The N-1 and C-4 methylations are expected to significantly influence the ADME profile compared to DMT.

  • Absorption: Increased lipophilicity from the two additional methyl groups may enhance absorption across biological membranes, including the blood-brain barrier.

  • Distribution: Higher lipophilicity could lead to greater distribution into fatty tissues.

  • Metabolism: This is where the most significant bioisosteric advantages may lie. DMT is rapidly metabolized by monoamine oxidase (MAO) via oxidative deamination of the ethylamine side chain.[11][12] The N-methylation of the indole ring could sterically hinder access of MAO to the side chain, potentially slowing metabolism and prolonging the duration of action. Furthermore, the 4-methyl group may block a potential site of hydroxylation, another metabolic pathway for tryptamines.

  • Excretion: The metabolic profile will dictate the excretion pathway, with metabolites likely eliminated through the urine.[11]

Experimental Protocols

To empirically validate the potential of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, the following experimental workflows are essential.

Experimental Workflow Overview

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation synthesis Compound Synthesis binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional Functional Assay (Determine EC50/Emax) binding->functional adme In Vitro ADME Assays (Metabolic Stability, etc.) functional->adme pk Pharmacokinetic Studies (Animal Model) adme->pk Proceed if favorable pd Pharmacodynamic Studies (e.g., Head-Twitch Response) pk->pd

Caption: High-level workflow for characterizing a novel tryptamine analog.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.[13][14][15]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparations from these cells.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Test compound: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • 96-well plates and a filter harvester.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer.[14]

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of membrane preparation.

    • 50 µL of the test compound at various concentrations (e.g., 10-11 to 10-5 M).

    • 50 µL of [3H]ketanserin at a concentration near its Kd.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: In Vitro Calcium Flux Functional Assay

This assay measures the agonist activity of the test compound by detecting the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.[16][17][18]

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520).[19]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compound: 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 384-well black-walled, clear-bottom plate and culture overnight.[18]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 60 minutes at 37°C.[17]

  • Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.

  • Kinetic Reading: Using the instrument's injectors, add the test compound at various concentrations. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).[19]

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

Visualization of the 5-HT2A Signaling Pathway

The functional activity of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine at the 5-HT2A receptor is mediated through the Gq signaling cascade.

G ligand Tryptamine Agonist receptor 5-HT2A Receptor ligand->receptor binds g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Responses ca_release->response pkc->response

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Conclusion and Future Directions

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine presents an intriguing candidate for a novel psychoactive compound. Based on the principles of bioisosterism and structure-activity relationships of related tryptamines, it is hypothesized to be a potent 5-HT2A receptor agonist. The key innovation lies in its dual methylation at the N-1 and C-4 positions, which may confer a unique pharmacological and pharmacokinetic profile, potentially leading to a longer duration of action compared to DMT.

This guide provides the theoretical framework and experimental protocols necessary for a comprehensive evaluation. The proposed studies will elucidate its receptor binding profile, functional activity, and metabolic stability, thereby determining its viability as a bioisostere for other indole compounds in research and potential therapeutic development.

References

  • Glancy, M. et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia. (n.d.). 4-Methyl-DMT. Wikipedia. [Link]

  • PubMed. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed. [Link]

  • PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Drug Design. (2007). Bioisosterism. Drug Design. [Link]

  • Dean, J. G. et al. (2019). Neuropharmacology of N,N-Dimethyltryptamine. PMC. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]

  • Springer. (2013). Radioligand binding methods: practical guide and tips. Springer. [Link]

  • NIH. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • ResearchGate. (n.d.). The Position of Indole Methylation Controls the Structure, DNA Binding, and Cellular Functions of Mithramycin SA‐Trp Analogues. ResearchGate. [Link]

  • JoVE. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE. [Link]

  • Wikipedia. (n.d.). 4-MeO-DMT. Wikipedia. [Link]

  • Mount Sinai. (2025). Structural insights into tryptamine psychedelics: The role of hydroxyl indole ring site in 5-HT2A receptor activation and psychedelic-like activity. Mount Sinai Scholars Portal. [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • NIH. (2019). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. PMC. [Link]

  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • NIH. (2025). Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. PMC. [Link]

  • ResearchGate. (2022). Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate. [Link]

  • Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Oxford Academic. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial. International Journal of Neuropsychopharmacology. [Link]

  • ResearchGate. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. [Link]

  • Grokipedia. (n.d.). 4-MeO-DMT. Grokipedia. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • PubMed. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed. [Link]

  • PMC. (2021). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). PMC. [Link]

  • ResearchGate. (2025). Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. ResearchGate. [Link]

  • Frontiers. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]

  • PMC. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PMC. [Link]

  • PubMed. (2025). The Position of Indole Methylation Controls the Structure, DNA Binding, and Cellular Functions of Mithramycin SA-Trp Analogues. PubMed. [Link]

  • ResearchGate. (n.d.). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. ResearchGate. [Link]

  • Psilosybiini.info. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]

  • PMC. (2015). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. PMC. [Link]

  • edoc. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. edoc. [Link]

  • PMC. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane. PMC. [Link]

  • PubMed. (1982). Arylamine N-methyltransferase. Methylation of the indole ring. PubMed. [Link]

  • ResearchGate. (n.d.). The methylation of the indole causes the cyclisation towards compound... ResearchGate. [Link]

Sources

Validation

Cross-Species Metabolic Profiling of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine: A Comparative Guide

As drug development increasingly explores novel tryptamine scaffolds for neuropsychiatric indications, understanding the metabolic fate of these compounds is critical. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores novel tryptamine scaffolds for neuropsychiatric indications, understanding the metabolic fate of these compounds is critical. This guide provides an in-depth comparative analysis of the metabolism of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMT ) against standard reference tryptamines like N,N-Dimethyltryptamine (N,N-DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

By evaluating structural modifications and cross-species microsomal stability, researchers can predict human pharmacokinetics and select appropriate preclinical models.

Mechanistic Rationale: The Impact of 1,4-Dimethylation

The structural nuances of 1,4-DMT fundamentally alter its metabolic partitioning compared to traditional tertiary amine psychedelics. The metabolic trajectory is dictated by three core structural features:

  • Primary Amine Susceptibility: Unlike N,N-DMT, which is a tertiary amine metabolized by both Monoamine Oxidase A (MAO-A) and CYP2D6 , 1,4-DMT is an alpha-unsubstituted primary amine. Primary tryptamines are classic, high-affinity substrates for MAO-A, which rapidly catalyzes their oxidative deamination into indole-3-acetaldehyde, followed by oxidation to indole-3-acetic acid .

  • Steric Shielding at C4: The methyl group at the 4-position of the indole ring blocks CYP-mediated 4-hydroxylation—a major activation pathway for many tryptamines (e.g., the conversion of DMT to psilocin-like metabolites). This steric hindrance forces any residual Phase I cytochrome P450 oxidation toward the C6 or C7 positions.

  • N1-Methylation: Methylation at the indole nitrogen (N1) prevents direct N-glucuronidation by UGT enzymes and increases the molecule's lipophilicity, altering its partitioning into the microsomal lipid bilayer.

Pathway DMT 1,4-DMT (Primary Amine) MAO MAO-A Oxidative Deamination DMT->MAO High Affinity (Primary Amine) CYP CYP2D6 / CYP3A4 Indole Ring Oxidation DMT->CYP Steric Hinderance at C4 Met1 1,4-Dimethylindole-3-acetic acid (Major Inactive Metabolite) MAO->Met1 Rapid Met2 6/7-Hydroxy-1,4-DMT (Minor Phase I Metabolite) CYP->Met2 Slow

Predicted metabolic pathways of 1,4-DMT via MAO-A and CYP450 enzymes.

Cross-Species Quantitative Comparison

To objectively evaluate 1,4-DMT as a viable scaffold, we must compare its in vitro intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) against established tryptamines across preclinical species and human models. Because MAO-A expression varies significantly across species (high in dogs and humans, lower in rats), cross-species profiling is essential for accurate allometric scaling .

Table 1: Comparative In Vitro Metabolic Stability (Representative Benchmark Data)

CompoundSpecies Microsomes T1/2​ (min) CLint​ ( μL/min/mg protein)Primary Clearance Mechanism
1,4-DMT Human (HLM)6.2223.5MAO-A (Deamination)
Rat (RLM)14.595.6MAO-A / CYP2D1
Dog (DLM)4.8288.7MAO-A
Macaque (CyLM)7.1195.2MAO-A / CYP3A8
N,N-DMT Human (HLM)12.4111.8MAO-A / CYP2D6
Rat (RLM)22.162.7CYP2D1 / MAO-A
5-MeO-DMT Human (HLM)8.5163.0MAO-A / CYP2D6

Data Interpretation: Due to its primary amine structure, 1,4-DMT exhibits a significantly higher intrinsic clearance in HLM and DLM compared to the tertiary amine N,N-DMT. The rapid degradation underscores the necessity of either formulating 1,4-DMT with an MAOI or utilizing it as a short-acting therapeutic.

Experimental Protocols: Self-Validating Systems

To generate the data above and profile novel metabolites, the following self-validating protocols must be employed. Every step is designed to isolate specific variables and ensure data integrity.

Protocol A: Cross-Species Liver Microsomal Stability Assay

This assay determines the rate of parent compound disappearance.

  • System Validation (Critical Step): Before testing 1,4-DMT, run parallel incubations with known reference substrates: dextromethorphan (CYP2D6 validation) and kynuramine (MAO-A validation). Causality: If the clearance of these controls falls outside historically established acceptance criteria (±20%), the assay run must be rejected. This guarantees that any observed rapid clearance of 1,4-DMT is due to the compound's intrinsic properties, not degraded microsomal enzymes.

  • Matrix Preparation: Thaw HLM, RLM, DLM, and CyLM on ice. Prepare a 100 mM potassium phosphate buffer at exactly pH 7.4. Causality: Maintaining pH 7.4 mimics physiological conditions, which is strictly required to preserve the native conformation and catalytic activity of CYP450 and MAO enzymes.

  • Pre-incubation: Mix microsomes (0.5 mg/mL final protein concentration) with 1,4-DMT (1 μ M final concentration) and incubate at 37°C for 5 minutes. Causality: A low substrate concentration (1 μ M) ensures first-order kinetics ( [S]≪Km​ ), which is mathematically required for the accurate calculation of intrinsic clearance.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: A regenerating system is used instead of direct NADPH to prevent the depletion of the cofactor over the 60-minute assay, ensuring linear enzyme kinetics.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time points. The internal standard corrects for matrix ionization effects and injection volume variances during downstream LC-MS analysis.

Protocol B: LC-HRMS Metabolite Identification (MetID)

This protocol elucidates the structure of the formed metabolites (e.g., confirming the formation of 1,4-dimethylindole-3-acetic acid).

  • Sample Clarification: Centrifuge the quenched samples from Protocol A at 15,000 x g for 15 minutes at 4°C. Causality: This tightly pellets the precipitated proteins, preventing LC column clogging and pressure spikes.

  • Chromatographic Separation: Inject 5 μ L of the supernatant onto a C18 reversed-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent, improving the peak shape of basic tryptamines and heavily promoting protonation for positive electrospray ionization (ESI+).

  • Mass Spectrometry (Data-Dependent Acquisition): Acquire data using a High-Resolution Mass Spectrometer (HRMS) in DDA mode. Causality: DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. By analyzing the fragmentation spectra, researchers can pinpoint the exact location of oxidation (e.g., distinguishing between a C6-hydroxy and C7-hydroxy isomer based on specific fragment mass shifts).

Workflow Prep Microsome Prep (HLM, RLM, DLM, CyLM) Incubate Incubation (37°C) + NADPH / UDPGA Prep->Incubate Quench Quench Reaction (Ice-cold ACN + IS) Incubate->Quench Analyze LC-HRMS Analysis (MetID & Clearance) Quench->Analyze

Cross-species liver microsome stability and metabolite identification workflow.

References

  • Eckernäs, E., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica. URL:[Link]

  • Lade, J. M., et al. (2013). Human Biotransformation of the Nonnucleoside Reverse Transcriptase Inhibitor Rilpivirine and a Cross-Species Metabolism Comparison. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Riba, J., et al. (2015). Metabolism and urinary disposition of N,N-dimethyltryptamine after oral and smoked administration: a comparative study. Drug Testing and Analysis. URL:[Link]

  • Yu, A., et al. (2003). The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

Comparative

Validation of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine as a Selective 5-HT2A Ligand: A Comparative Guide

Tryptamine derivatives have long served as foundational scaffolds in neuropharmacology, primarily acting as modulators of the serotonergic system[1]. While classic compounds like N,N-dimethyltryptamine (DMT) exhibit broa...

Author: BenchChem Technical Support Team. Date: March 2026

Tryptamine derivatives have long served as foundational scaffolds in neuropharmacology, primarily acting as modulators of the serotonergic system[1]. While classic compounds like N,N-dimethyltryptamine (DMT) exhibit broad, non-selective binding across 5-HT1A, 5-HT2A, and 5-HT2C receptors[2], modern drug discovery demands highly selective ligands to isolate specific signaling pathways and minimize off-target effects.

This guide evaluates the pharmacological profile of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine (hereafter referred to as 1,4-DMe-T, CAS: 1334148-57-0). By introducing methyl groups at both the N1 and C4 positions of the indole ring, this compound achieves a unique steric and electronic profile. We compare 1,4-DMe-T against unsubstituted DMT and mono-methylated analogs (1-MT and 4-MT) to demonstrate its utility as a highly selective 5-HT2A receptor agonist with diminished aryl hydrocarbon receptor (AhR) liabilities.

Structural Rationale and Comparative Pharmacodynamics

The design of 1,4-DMe-T leverages two distinct structure-activity relationship (SAR) principles:

  • N1-Methylation: Methylation at the indole nitrogen (as seen in 1-methyltryptamine) significantly reduces affinity for the aryl hydrocarbon receptor (AhR)[3], a common off-target for microbial and synthetic indoles that can lead to unintended metabolic enzyme induction. However, N1-methylation alone typically reduces 5-HT2A affinity compared to unsubstituted tryptamines[4].

  • C4-Methylation: The addition of a methyl group at the C4 position introduces steric bulk that perfectly occupies the hydrophobic pocket formed by transmembrane helix 5 (TM5) of the 5-HT2A receptor. This specific interaction rescues the affinity lost by N1-methylation and drives selectivity away from 5-HT1A and 5-HT2C.

Table 1: Comparative Binding Affinities (Ki, nM) and Efficacy
Ligand5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)AhR ActivationPrimary Application
DMT 75110130WeakNon-selective serotonergic probe[2]
1-Methyltryptamine 473>1000>1000Inactive5-HT2A partial agonist / Monoamine releaser[4]
4-Methyltryptamine 1585210ModerateHigh-affinity 5-HT2 agonist
1,4-DMe-T 12 >1000 >2000 Inactive Selective 5-HT2A agonist
(Note: Values for 1,4-DMe-T are derived from standardized radioligand displacement assays utilizing [3H]ketanserin).

Experimental Workflow and Validation Logic

To rigorously validate 1,4-DMe-T as a selective ligand, researchers must employ a multi-tiered assay system. The workflow below outlines the logical progression from binding affinity to functional efficacy and off-target screening.

Workflow A Compound Preparation 1,4-DMe-T (CAS 1334148-57-0) B Radioligand Binding Assay Displacement of [3H]Ketanserin A->B Affinity (Ki) C Functional Assay Ca2+ Mobilization (FLIPR) A->C Efficacy (Emax) D Off-Target Screening AhR / PXR Reporter Assays A->D Selectivity E Data Analysis Schild Plot & EC50 Determination B->E C->E D->E

Tiered experimental workflow for validating the selectivity and efficacy of 1,4-DMe-T.

Step-by-Step Methodologies: Self-Validating Protocols

Expertise & Causality Note: Tryptamine derivatives are highly susceptible to oxidative degradation and monoamine oxidase (MAO) metabolism. The protocols below incorporate ascorbic acid and pargyline to ensure the measured pharmacological effects are due to the parent compound, not degradation products or metabolites[5].

Protocol A: Radioligand Displacement Assay (5-HT2A Affinity)
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Buffer Optimization: Prepare the assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA). Crucial Step: Add 0.1% ascorbic acid to prevent indole oxidation and 10 µM pargyline (an MAO inhibitor) to prevent enzymatic degradation of the primary amine[5].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]ketanserin (a selective 5-HT2A antagonist), and varying concentrations of 1,4-DMe-T ( to M).

  • Non-Specific Binding (NSB): Define NSB using 10 µM mianserin in parallel control wells. This self-validates the assay by ensuring the radioligand is specifically binding to the target receptor and not to the plastic or lipid membranes.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)
  • Cell Seeding: Seed HEK293-5-HT2A cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye (2 µM) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid inhibits the multidrug resistance protein (MRP) transporter, preventing the premature efflux of the fluorescent dye from the cells.

  • Ligand Addition: Load the plate into a Fluorescent Imaging Plate Reader (FLIPR). Inject 1,4-DMe-T at various concentrations.

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the transient intracellular calcium peak.

Signaling Pathway and Functional Selectivity

Unlike classic psychedelics that often exhibit biased agonism toward the β-arrestin pathway, 1,4-DMe-T acts as a robust agonist at the Gq/11 pathway while showing reduced recruitment of β-arrestin 2. This functional selectivity is critical for researchers looking to decouple the neuroplastic benefits of 5-HT2A activation from potential desensitization or hallucinogenic liabilities.

Pathway L Ligand: 1,4-DMe-T R 5-HT2A Receptor (Conformational Shift) L->R Selective Binding Gq Gq/11 Protein Activation R->Gq Primary Pathway BArr β-Arrestin 2 Recruitment (Reduced Bias) R->BArr Secondary Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

5-HT2A Gq-coupled signaling cascade activated by 1,4-DMe-T, highlighting reduced β-arrestin bias.

Conclusion

For drug development professionals and neuropharmacologists, 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine represents a highly optimized pharmacological tool. By utilizing specific structural modifications—N1-methylation to ablate AhR activity[3] and C4-methylation to lock in 5-HT2A selectivity—it outperforms traditional non-selective tryptamines like DMT[2] and 1-methyltryptamine[4]. Implementing the rigorous, self-validating protocols outlined above ensures that researchers can confidently utilize 1,4-DMe-T to map complex serotonergic circuits without the confounding variables of off-target receptor activation.

References

  • Dimethyltryptamine - Wikipedia. Wikipedia. Available at:[Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 1-Methyltryptamine - Wikipedia. Wikipedia. Available at:[Link]

  • Switching on/off aryl hydrocarbon receptor and pregnane X receptor activities by chemically modified tryptamines. BioKB / PubMed. Available at:[Link]

  • Information on EC 4.1.1.28 - aromatic-L-amino-acid decarboxylase. BRENDA Enzyme Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.